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  • Product: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid
  • CAS: 951912-07-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, also known as N-acetyl-N'-(3-carboxypropanoyl)ethylenediamine, is a bifunctional molecule of int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, also known as N-acetyl-N'-(3-carboxypropanoyl)ethylenediamine, is a bifunctional molecule of interest in various scientific disciplines, including medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and an N-acetylated amine, connected by a flexible linker containing an amide bond, imparts upon it a unique combination of properties that make it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and discusses its potential applications, particularly in the realm of drug development and bioconjugation.

Chemical Structure and Nomenclature

The fundamental structure of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid comprises a propanoic acid moiety linked via an amide bond to an N-acetylethylenediamine backbone. This arrangement provides both a reactive carboxyl group for further conjugation and a stable, acetylated amino group.

  • IUPAC Name: 4-(2-acetamidoethylamino)-4-oxobutanoic acid[1]

  • Synonyms: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, N-(2-acetamidoethyl)succinamic acid, N-acetyl-N'-(3-carboxypropanoyl)ethylenediamine[1]

  • CAS Number: 951912-07-5[1]

  • Molecular Formula: C₈H₁₄N₂O₄[1]

  • Molecular Weight: 202.21 g/mol [1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 202.21 g/mol PubChem[1]
XLogP3 -1.7PubChem[1]
Hydrogen Bond Donors 3PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 202.09535693 DaPubChem[1]
Polar Surface Area 95.5 ŲPubChem[1]

Synthesis and Reactivity

A plausible and efficient synthetic route to 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid involves the ring-opening of succinic anhydride with N-(2-aminoethyl)acetamide. This reaction is a common and straightforward method for the preparation of succinamic acid derivatives.

Proposed Synthetic Workflow

G succinic_anhydride Succinic Anhydride reaction Stir at Room Temperature succinic_anhydride->reaction n_acetyl_ethylenediamine N-(2-aminoethyl)acetamide n_acetyl_ethylenediamine->reaction solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->reaction in workup Solvent Evaporation and Purification reaction->workup product 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid workup->product

Caption: Proposed synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

Experimental Protocol
  • Reagent Preparation: Dissolve N-(2-aminoethyl)acetamide (1.0 eq) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: To the stirred solution of the amine, add succinic anhydride (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the pure 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

Reactivity and Stability

The reactivity of this molecule is primarily dictated by its terminal carboxylic acid group. This group can undergo standard esterification and amidation reactions, making it a useful synthon for introducing the N-acetylated ethylenediamine moiety onto other molecules. The amide bonds within the structure are generally stable under standard conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.

The thermal stability of aliphatic amido-acids can be influenced by the length of the alkyl chain and the presence of other functional groups. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not available, related succinamic acid derivatives are generally stable at room temperature but will decompose at elevated temperatures.

Potential Applications in Research and Drug Development

The bifunctional nature of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid makes it a versatile molecule with potential applications in several areas:

  • Drug Delivery and Bioconjugation: The terminal carboxylic acid can be activated and coupled to amine or hydroxyl groups on drug molecules, proteins, or nanoparticles. The N-acetylated portion of the molecule can improve water solubility and biocompatibility of the resulting conjugate. This makes it a potential linker for creating antibody-drug conjugates (ADCs) or for modifying the surface of drug delivery systems. The N-acetyl group is a common motif in biological systems and can potentially reduce immunogenicity.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a fragment in screening campaigns to identify novel binders to biological targets. The succinamic acid moiety is present in some biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP IV)[2][3] and compounds with potential antifungal activity[4].

  • Materials Science: The ability to polymerize or graft this molecule onto surfaces through its carboxylic acid group could be exploited to create biocompatible coatings for medical devices or to functionalize materials for specific biological interactions.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, a predicted analysis based on its structure is provided below for identification purposes.

¹H NMR (Predicted)
  • δ ~1.9 ppm (s, 3H): The methyl protons of the acetyl group.

  • δ ~2.4-2.6 ppm (m, 4H): The two methylene groups of the succinic acid moiety.

  • δ ~3.2-3.4 ppm (m, 4H): The two methylene groups of the ethylenediamine backbone.

  • δ ~7.8-8.2 ppm (br s, 2H): The two amide NH protons.

  • δ ~12.0 ppm (br s, 1H): The carboxylic acid proton.

¹³C NMR (Predicted)
  • δ ~23 ppm: The methyl carbon of the acetyl group.

  • δ ~30-32 ppm: The two methylene carbons of the succinic acid moiety.

  • δ ~39-41 ppm: The two methylene carbons of the ethylenediamine backbone.

  • δ ~171 ppm: The carbonyl carbon of the acetyl group.

  • δ ~173 ppm: The carbonyl carbon of the amide group.

  • δ ~175 ppm: The carbonyl carbon of the carboxylic acid.

Mass Spectrometry (Predicted)
  • [M+H]⁺: m/z 203.1026

  • [M+Na]⁺: m/z 225.0846

Safety and Handling

Specific toxicology data for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is not available. However, based on the safety profiles of related N-acyl amino acids and dicarboxylic acid monoamides, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • In Case of Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.

Conclusion

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is a readily accessible and versatile bifunctional molecule. Its combination of a reactive carboxylic acid and a biocompatible N-acetylated amine moiety makes it a valuable tool for researchers in medicinal chemistry, drug delivery, and materials science. While further experimental characterization is warranted, the information presented in this guide provides a solid foundation for its synthesis, handling, and exploration in various research and development applications.

References

  • The Open Medicinal Chemistry Journal. (n.d.). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. Retrieved from [Link]

  • Serrano, P., Casas, J., Llebaria, A., Zucco, M., Emeric, G., & Delgado, A. (2007). Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries. Journal of Combinatorial Chemistry, 9(4), 635–643. [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. Retrieved from [Link]

Sources

Exploratory

molecular weight and formula of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

Topic: Molecular Weight and Formula of 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Physicochemical Properties...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties, Synthesis, and Applications in Bioconjugation

Executive Summary

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is a functionalized succinamic acid derivative widely utilized in surface chemistry, linker design, and supramolecular assembly.[1] Characterized by a hydrophilic ethylenediamine core flanked by a reactive carboxylic acid and an inert acetamido cap, this molecule serves as a critical "spacer" in bioconjugation. It enables the introduction of non-fouling, hydrogen-bonding motifs to amine-bearing substrates or, conversely, the attachment of carboxylic acid-functionalized payloads to surfaces.

This guide provides a rigorous analysis of its molecular identity, synthetic pathways, and experimental protocols for its application in drug development and materials science.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule is structurally defined as a succinic acid monoamide, where one carboxylic acid group has been condensed with


-acetylethylenediamine. This asymmetry is vital for its function as a heterobifunctional linker precursor.
2.1 Core Data Table
PropertyValue
IUPAC Name 4-(2-acetamidoethylamino)-4-oxobutanoic acid
Common Name 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid
CAS Registry Number 951912-07-5
Molecular Formula

Molecular Weight (Average) 202.21 g/mol
Monoisotopic Mass 202.095357 Da
XLogP3 -1.7 (Highly Hydrophilic)
Topological Polar Surface Area (TPSA) 95.5

pKa (Acid) ~4.2 – 4.5 (Carboxylic Acid)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
2.2 Structural Analysis

The molecule consists of three distinct domains:

  • The Anchor (

    
    ):  A succinyl moiety providing a free carboxylic acid for conjugation (e.g., via EDC/NHS chemistry).
    
  • The Spacer (

    
    ):  An ethylenediamine-derived diamide scaffold that imparts flexibility and hydrophilicity.
    
  • The Cap (

    
    ):  An acetyl group that renders the distal end inert, preventing uncontrolled polymerization and acting as a neutral hydrogen-bond donor/acceptor.
    
Synthetic Routes & Optimization

The synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is a classic example of nucleophilic acyl substitution via ring-opening of a cyclic anhydride. This route is preferred for its high atom economy and lack of complex byproducts.

3.1 Reaction Mechanism

The synthesis involves the nucleophilic attack of the primary amine of


-acetylethylenediamine on one of the carbonyl carbons of succinic anhydride.

Reaction Scheme:



  • Reagent A: Succinic Anhydride (

    
    ) – Electrophile.
    
  • Reagent B:

    
    -(2-Aminoethyl)acetamide (
    
    
    
    ) – Nucleophile.
  • Conditions: Room temperature, aprotic solvent (THF or Dichloromethane), or aqueous buffer if pH is controlled.

3.2 Visualization of Synthesis Pathway

SynthesisPathway Figure 1: Nucleophilic ring-opening synthesis of the target molecule. SuccinicAnh Succinic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate SuccinicAnh->Intermediate Ring Opening Amine N-Acetylethylenediamine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product 3-[(2-Acetamidoethyl) carbamoyl]propanoic acid Intermediate->Product Proton Transfer

3.3 Critical Process Parameters (CPP)
  • Stoichiometry: A 1:1 molar ratio is critical. Excess anhydride can lead to difficult purification, while excess amine complicates the workup.

  • Solvent Selection: Dichloromethane (DCM) is often preferred because the product (a carboxylic acid) often precipitates out or can be extracted into mild base, separating it from non-polar impurities.

  • Temperature: The reaction is exothermic. Maintain temperature

    
     to prevent thermal degradation or side reactions (e.g., imide formation).
    
Analytical Characterization

To ensure scientific integrity, the identity of the synthesized molecule must be validated using orthogonal analytical techniques.

4.1 Mass Spectrometry (ESI-MS)
  • Expected Ion:

    
     Da; 
    
    
    
    Da.
  • Fragmentation Pattern: Loss of water (

    
    ) and cleavage of the amide bonds may be observed at higher collision energies.
    
4.2 Nuclear Magnetic Resonance (

-NMR)

Solvent: DMSO-



  • 
     12.1 ppm (s, 1H):  Carboxylic acid proton (
    
    
    
    ).
  • 
     7.8 - 8.0 ppm (t, 2H):  Amide protons (
    
    
    
    ).
  • 
     3.0 - 3.2 ppm (m, 4H):  Ethylenediamine methylene protons (
    
    
    
    ).
  • 
     2.4 - 2.5 ppm (m, 4H):  Succinyl methylene protons (
    
    
    
    ).
  • 
     1.8 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).
Applications in Drug Development & Research
5.1 Linker Chemistry

This molecule serves as a non-cleavable hydrophilic spacer . In Antibody-Drug Conjugates (ADCs) or surface immobilization, the succinyl-ethylenediamine motif provides sufficient length (~10


) to reduce steric hindrance between the payload and the carrier, while the amide bonds improve water solubility compared to alkyl chains.
5.2 Surface Modification (SAMs)

In biosensor development, the molecule is used to create Self-Assembled Monolayers (SAMs) on amine-functionalized surfaces (e.g., aminosilane-treated glass). The exposed acetamido group mimics peptide backbones, reducing non-specific protein adsorption (fouling) while providing a defined background for specific ligand attachment.

5.3 Workflow: Surface Activation

The following diagram illustrates the activation of the molecule for conjugation to a protein or surface amine.

ConjugationWorkflow Figure 2: Activation and conjugation workflow for surface functionalization. TargetMol 3-[(2-Acetamidoethyl) carbamoyl]propanoic acid Activation Activation (EDC / NHS) TargetMol->Activation Dissolve in Buffer ActiveEster NHS-Ester Intermediate (Reactive) Activation->ActiveEster Carbodiimide Coupling Conjugate Stable Amide Conjugate ActiveEster->Conjugate Amine Coupling (pH 7.2-8.0) Substrate Protein / Surface (R-NH2) Substrate->Conjugate

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 1 gram of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

Materials:

  • Succinic Anhydride (MW 100.07)

  • 
    -(2-Aminoethyl)acetamide (MW 102.14)
    
  • Dichloromethane (DCM), Anhydrous

  • Diethyl Ether

Procedure:

  • Preparation: Dissolve 1.00 g (10 mmol) of Succinic Anhydride in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Dropwise add 1.02 g (10 mmol) of

    
    -(2-Aminoethyl)acetamide dissolved in 5 mL DCM to the stirring anhydride solution.
    
  • Reaction: Stir the mixture at room temperature for 4–6 hours. The product typically precipitates as a white solid.

  • Filtration: Filter the white precipitate under vacuum.

  • Washing: Wash the solid cake with cold DCM (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL) to remove unreacted amine or anhydride.
  • Drying: Dry the solid in a vacuum desiccator overnight.

  • Validation: Measure Melting Point (Expected: ~125–130°C) and check purity via HPLC or TLC (Mobile phase: MeOH/DCM 1:9 with 1% Acetic Acid).

Self-Validating Check:

  • If the product is an oil, the solvent may contain water (hydrolysis of anhydride) or the reaction is incomplete. Recrystallize from Ethanol/Ethyl Acetate.

  • If the yield is

    
    , solvent entrapment is likely; extend vacuum drying.
    
References
  • PubChem. "3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CID 22689021)."[1] National Library of Medicine. [Link]

  • ChemSrc. "CAS 951912-07-5 Entry." Chemical Source Data. [Link]

  • NIST. "Propanoic acid Data & Derivatives." National Institute of Standards and Technology. [Link]

Sources

Foundational

Solubility Profile of 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug development, the physicochemical properties of linker molecules dictate the pharmacokinetic success of complex modalities like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conj...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the physicochemical properties of linker molecules dictate the pharmacokinetic success of complex modalities like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and prodrugs. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is a highly polar, bifunctional aliphatic linker featuring a terminal carboxylic acid and dual amide bonds.

As a Senior Application Scientist, I have designed this whitepaper to dissect the thermodynamic principles governing the solubility of this molecule. By contrasting its behavior in aqueous media versus organic solvents, this guide provides a predictive framework and a self-validating experimental protocol for quantifying its thermodynamic solubility.

Molecular Architecture and Predictive Thermodynamics

To predict a molecule's solubility across varying dielectric environments, we must first deconstruct its structural topology and hydrogen-bonding capacity.

  • Chemical Structure: The molecule comprises a succinic acid monoamide derivative of N-acetylethylenediamine.

  • Hydrogen Bonding Network: It possesses 3 hydrogen bond donors (two amide -NH groups, one carboxylic -OH) and 4 hydrogen bond acceptors (three carbonyl oxygens, one hydroxyl oxygen).

  • Partition Coefficient (XLogP3): According to structural data from [1], the computed XLogP3 is -1.7 .

This highly negative XLogP3 value, computed via an additive model validated by [2], indicates extreme hydrophilicity. The molecule preferentially partitions into the aqueous phase over octanol by a factor of approximately 50 (


). Consequently, the crystal lattice energy of the solid state is easily overcome by the enthalpy of solvation in water, but remains an insurmountable thermodynamic barrier in non-polar organic solvents.

Thermodynamics A Solid Crystal Lattice (Strong Intermolecular H-Bonds) B Cavity Formation (Endothermic: ΔH > 0) A->B Lattice Disruption C Solute-Solvent Interaction (Exothermic: ΔH < 0) B->C Solvent Reorganization D Aqueous / Polar Media (High Solvation Energy) C->D ΔH_solv > ΔH_lattice E Non-Polar Organics (Low Solvation Energy) C->E ΔH_solv < ΔH_lattice

Caption: Thermodynamic pathways governing the solubility of highly polar aliphatic amides.

Comparative Solubility: Water vs. Organic Solvents

The solubility of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is heavily dependent on the solvent's dielectric constant (


) and its ability to act as a hydrogen bond donor/acceptor.
Aqueous Solubility (pH-Dependent)

Because the molecule contains a terminal carboxylic acid (estimated


), its aqueous solubility is strictly pH-dependent. This behavior is governed by the Henderson-Hasselbalch relationship, a principle extensively applied to pH-metric solubility determinations by [3].
  • At pH < 4.5 (e.g., Gastric Fluid): The molecule is predominantly unionized. Solubility is driven solely by dipole-dipole interactions and hydrogen bonding with the amide groups.

  • At pH 7.4 (Physiological Buffer): The carboxylic acid is deprotonated to form a carboxylate anion. The introduction of ion-dipole interactions exponentially increases the enthalpy of solvation, rendering the compound freely soluble.

Organic Solvents
  • Polar Aprotic (DMSO, DMF): High solubility. These solvents possess high dielectric constants and are strong hydrogen bond acceptors, effectively solvating the amide -NH protons.

  • Polar Protic (Methanol, Ethanol): Moderate solubility. While they can participate in H-bonding, their lower dielectric constants relative to water limit the dissolution of the highly polar aliphatic chain.

  • Non-Polar (Hexane, Dichloromethane): Practically insoluble. The weak London dispersion forces provided by these solvents cannot compensate for the endothermic energy required to break the strong intermolecular amide-amide hydrogen bonds in the solid crystal lattice.

Quantitative Data Presentation
Solvent SystemDielectric Constant (ε)Predicted Solubility RangeSolvation Mechanism
Water (pH 7.4) 80.1> 50 mg/mL (Freely Soluble)Ion-dipole, extensive H-bonding
Water (pH 1.2) 80.110 - 30 mg/mL (Soluble)Dipole-dipole, H-bonding
DMSO 46.7> 30 mg/mL (Soluble)Polar aprotic, strong H-bond acceptor
Methanol 32.75 - 15 mg/mL (Slightly Soluble)Polar protic, H-bonding
Dichloromethane 8.9< 0.1 mg/mL (Practically Insoluble)Weak dispersion forces, no H-bonding
Hexane 1.9< 0.01 mg/mL (Insoluble)Non-polar, lattice energy dominates

Experimental Workflow: The Saturation Shake-Flask Method

To empirically validate the solubility profile of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, kinetic "solvent-shift" methods are insufficient due to the risk of metastable supersaturation. Instead, we employ the Saturation Shake-Flask Method , established as the gold standard for true thermodynamic equilibrium by [4].

ShakeFlask S1 1. Buffer/Solvent Preparation (pH 1.2 to 7.4, or neat organics) S2 2. Excess Solute Addition (Ensure solid phase remains) S1->S2 S3 3. Isothermal Equilibration (25°C, 24-48h, 150 rpm) S2->S3 S4 4. Phase Separation (Centrifugation: 10,000 x g, 15 min) S3->S4 S5 5. Supernatant Extraction (Avoid drawing solid pellet) S4->S5 S6 6. HPLC-UV Quantification (Determine Equilibrium Conc.) S5->S6

Caption: Gold-standard saturation shake-flask workflow for equilibrium solubility determination.

Self-Validating Protocol
  • Solvent Preparation: Prepare aqueous phosphate buffers (pH 1.2, 4.5, 7.4) and pure organic solvents (DMSO, Methanol, Hexane). Causality: This captures both the unionized and ionized states of the carboxylic acid, alongside varying dielectric constants.

  • Excess Solid Addition: Add 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid to each vial in an estimated 10-20% excess. Causality: Thermodynamic equilibrium requires the chemical potential of the solid phase to equal that of the dissolved phase. If all solid dissolves, the system is unsaturated, and true solubility cannot be measured.

  • Isothermal Equilibration: Seal the vials and incubate in a rotary shaker at exactly 25.0 ± 0.1 °C at 150 rpm. Causality: Solubility is an enthalpy-driven process; even minor temperature fluctuations will alter the equilibrium constant (van 't Hoff equation).

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Causality: Centrifugation is prioritized over syringe filtration. Highly polar compounds can adsorb to standard nylon or PTFE filter membranes, which would artificially depress the measured concentration.

  • Self-Validation (Time-Course Sampling): Extract supernatant aliquots at

    
     and 
    
    
    
    . Causality: This builds a self-validating loop into the experiment. If the HPLC-quantified concentration variance between 24h and 48h is
    
    
    , thermodynamic equilibrium is confirmed.
  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV using a reverse-phase C18 column with a highly aqueous mobile phase gradient (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to retain the polar analyte.

Applications in Drug Development

Understanding the solubility dichotomy of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid—highly soluble in water, insoluble in non-polar organics—is critical for synthetic chemists. In the synthesis of bioconjugates, this molecule is typically coupled to lipophilic warheads in polar aprotic solvents (like DMF or DMSO) using standard peptide coupling reagents (e.g., HATU/DIPEA). Once conjugated, the highly polar nature of the acetamidoethyl and carbamoyl groups serves to drastically improve the overall aqueous solubility of the final drug construct, enhancing its bioavailability and systemic circulation profile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22689021, 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid". PubChem, [Link]

  • Cheng, T., et al. "Computation of octanol-water partition coefficients by guiding an additive model with knowledge." Journal of Chemical Information and Modeling, vol. 47, no. 6, 2007, pp. 2140-2148. [Link]

  • Baka, E., Comer, J.E.A., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, 2008, pp. 335-341. [Link]

  • Avdeef, A., & Berger, C. M. "pH-metric solubility. 3. Dissolution titration template method for solubility determination." European Journal of Pharmaceutical Sciences, vol. 14, no. 4, 2001, pp. 281-291. [Link]

Sources

Exploratory

Technical Guide: Thermodynamic Stability Profile of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid , a compound structurally defined as an -substituted succinamic acid derivati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid , a compound structurally defined as an


-substituted succinamic acid derivative.[1]

This molecule serves as a critical model for succinyl-spacer systems used in antibody-drug conjugates (ADCs), prodrug linkers, and cross-linking reagents.[1] Its stability profile is governed by the neighboring group participation (NGP) of the terminal carboxylic acid, a phenomenon that dictates its shelf-life and in vivo behavior.[1]

[1]

Executive Summary

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is a succinamic acid derivative featuring a terminal carboxylic acid and a secondary amide linkage to an


-acetyl-ethylenediamine moiety.[1][2]

While amide bonds are generally kinetically stable (


 years at pH 7, 25°C), this specific molecule exhibits a distinct thermodynamic instability  driven by intramolecular catalysis.[1] The terminal carboxyl group can attack the amide carbonyl, forming a cyclic succinimide intermediate. This pathway significantly accelerates hydrolysis rates compared to linear aliphatic amides, particularly in acidic media (

).[1]

Key Stability Metrics:

  • Thermodynamic State: Metastable; hydrolysis is exergonic (

    
    ).[1]
    
  • Primary Degradation Pathway: Intramolecular cyclization to

    
    -substituted succinimide followed by ring opening.[1]
    
  • Critical pH Window: Maximum stability is typically observed near pH 4.5–5.5 (where the carboxyl is partially ionized but protonation of the leaving group is less favorable).[1]

Chemical Identity & Structural Analysis[1][2]

To understand the stability, we must first analyze the electronic environment of the reactive centers.

  • IUPAC Name: 4-[(2-acetamidoethyl)amino]-4-oxobutanoic acid.[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 202.21 g/mol .[1][2]

  • Functional Motifs:

    • Terminal Carboxylic Acid (

      
      ):  The source of intramolecular catalysis.[1]
      
    • 
      -Amide Linkage:  The site of hydrolytic cleavage.[1]
      
    • Ethylene Spacer: Provides the conformational flexibility required for the 5-membered ring formation (succinimide).[1]

Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and the critical "danger zone" for cyclization.[1]

ChemicalStructure Figure 1: Functional segmentation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. Propionic Propanoic Acid Tail (Nucleophile Source) Amide Amide Bond (Electrophilic Center) Propionic->Amide Intramolecular Attack Spacer Ethylene Diamine Spacer Amide->Spacer Acetyl Acetamido Cap (Stabilizing End) Spacer->Acetyl

[1]

Thermodynamic Parameters & Solution Stability[1][3]

The "stability" of this compound is a misnomer; it is kinetically trapped. Thermodynamically, the hydrolyzed state (succinic acid +


-acetylethylenediamine) is at a lower energy level.[1]
The Succinimide Mechanism (Intramolecular Catalysis)

Unlike standard peptide bond hydrolysis which requires intermolecular collision with


 or 

, this molecule degrades via an A-2 intramolecular mechanism (specifically involving the neighboring carboxylic acid).[1]
  • Protonation: The amide carbonyl oxygen is protonated (in acid).[1]

  • Cyclization: The neighboring carboxylic acid oxygen attacks the amide carbonyl carbon.[1]

  • Expulsion: The amine (

    
    -acetylethylenediamine) is expelled, leaving a cyclic succinimide  intermediate.[1]
    
  • Hydrolysis: The succinimide ring rapidly hydrolyzes to succinic acid.[1]

This pathway lowers the activation energy (


) for degradation significantly.[1]
pH-Rate Profile

The hydrolysis rate (


) follows a U-shaped profile but is skewed by the intramolecular pathway.[1]
pH RegionDominant MechanismRate Description
pH < 2 Specific Acid Catalysis (

)
Rate increases linearly with

.[1] Protonation of amide carbonyl is key.
pH 2 – 4 Intramolecular Cyclization Highest Risk Zone. The un-ionized COOH attacks the amide.[1] Rate is faster than expected for linear amides.[1]
pH 4 – 6 Transition RegionCarboxyl is deprotonated (

), reducing nucleophilicity.[1] Stability is maximal here.
pH > 8 Specific Base Catalysis (

)
Rate increases with

.[1] Direct hydroxide attack on the amide carbonyl.[1]
Degradation Pathway Visualization[1]

DegradationPathway Figure 2: Intramolecular degradation pathway via succinimide formation. Intact Intact Amide (3-[(2-Acetamidoethyl)carbamoyl]propanoic acid) Tetrahedral Tetrahedral Intermediate Intact->Tetrahedral Nucleophilic Attack (by COOH) Succinimide Cyclic Succinimide Intermediate Tetrahedral->Succinimide Amine Expulsion (- R-NH2) Succinimide->Intact Aminolysis (Reversible) Products Hydrolysis Products (Succinic Acid + Amine) Succinimide->Products Ring Opening (+ H2O)

[1]

Solid-State Stability

In the solid state, thermodynamic stability is governed by the crystal lattice energy. Succinamic acid derivatives typically form robust hydrogen-bonding networks involving the carboxylic acid dimer and amide-amide interactions.[1]

  • Hygroscopicity: The presence of the secondary amide and carboxylic acid makes the solid potentially hygroscopic. Moisture uptake will initiate the "solution state" degradation mechanisms described above on the crystal surface.[1]

  • Polymorphism: While specific polymorphs for this derivative are not cataloged in public databases, succinic acid derivatives often exhibit polymorphism.

  • Storage Recommendation: Store at -20°C under desiccant. Avoid room temperature storage if high purity (>98%) is required for extended periods.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this specific compound, the following protocols should be employed. These are self-validating systems using internal standards.[1]

Accelerated Stability Study (Arrhenius Plot)

Objective: Determine shelf-life (


) and activation energy (

).[1]
  • Preparation: Dissolve compound (1 mM) in buffers (pH 2.0, 5.0, 7.4, 9.0).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: At

    
     hours. Quench samples by rapid cooling to 4°C and pH adjustment to 6.0 (stability plateau).
    
  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% to 95% B over 10 min.[1]

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .[1]
Succinimide Detection (LC-MS/MS)

Because the succinimide intermediate is transient, standard UV detection may miss it.[1]

  • Method: Triple Quadrupole MS.

  • Transition: Monitor the loss of water (

    
    ) or the specific fragment of the succinimide ring.[1]
    
  • Significance: Detection of the succinimide confirms the intramolecular mechanism, validating the need for pH control > 4.5.

Implications for Drug Development

For researchers incorporating this moiety into drug linkers or formulations:

  • Formulation Buffer: Avoid citrate or acetate buffers at pH < 4.5. Phosphate or Histidine buffers at pH 5.5 – 6.5 are optimal to minimize both acid-catalyzed cyclization and base-catalyzed hydrolysis.[1]

  • Lyophilization: If used as a raw material, lyophilize from a neutral solution.[1] Residual acid in the cake will accelerate solid-state degradation.[1]

  • Linker Design: If this is a linker intended to be stable in circulation (pH 7.[1]4) but cleavable in lysosome (pH 4.5), this specific structure is not ideal for stability.[1] The succinyl spacer is often "too labile" for stable ADCs unless the nitrogen is substituted to prevent cyclization (e.g., using a dimethyl-succinyl linker).[1]

References

  • Mechanism of Succinamic Acid Hydrolysis

    • Title: Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
    • Source: Journal of the Chemical Society of Pakistan.
    • URL:[Link]

  • Intramolecular C

    • Title: The hydrolysis of some N-acylaspartic and N-acylglutamic monoamides in dilute mineral acid.[1][3]

    • Source: Canadian Journal of Biochemistry (PubMed).[1]

    • URL:[Link][1]

  • General Amide Hydrolysis Protocols

    • Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[1]

    • Source: Arkivoc (Arkat USA).[1]

    • URL:[Link]

  • Compound Identific

    • Title: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CID 22689021).[1][2]

    • Source: PubChem (National Institutes of Health).[1]

    • URL:[Link][1]

Sources

Foundational

The Role of 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid in Bioconjugation: A Technical Guide to Hydrophilic Charge Neutralization and Surface Passivation

Executive Summary In advanced bioconjugation and drug development, the precise control of surface charge, hydrophilicity, and steric bulk is paramount. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (AECA-PA, CAS: 951912-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced bioconjugation and drug development, the precise control of surface charge, hydrophilicity, and steric bulk is paramount. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (AECA-PA, CAS: 951912-07-5) has emerged as a highly specialized, heterobifunctional-like building block designed for advanced end-capping and surface passivation. Unlike traditional capping agents that either induce hydrophobic collapse or introduce unwanted electrostatic repulsion, AECA-PA acts as a "mini-PEG" spacer. By converting reactive primary amines into neutral, highly hydrated acetamidoethylcarbamoyl extensions, this molecule provides researchers with a robust tool to tune protein isoelectric points (pI) and eliminate non-specific binding (NSB) on nanoparticle and biosensor surfaces.

Structural Chemistry & Mechanistic Advantages

To understand the causality behind AECA-PA's effectiveness, we must deconstruct its chemical architecture:

  • Propanoic Acid Anchor: The terminal carboxylic acid serves as the reactive handle. When activated by carbodiimides (e.g., EDC), it forms an amine-reactive intermediate capable of forming a stable amide bond with target lysines or surface amines.

  • Carbamoyl Linkage & Acetamidoethyl Terminus: Once conjugated, the molecule leaves a tail consisting of two amide bonds separated by an ethylene spacer (

    
    ).
    

The primary amine of a lysine residue has a pKa of ~10.5, meaning it is predominantly protonated (


) and positively charged at physiological pH[1]. Traditional neutralization strategies often fail at the biophysical level. For instance, capping with acetic anhydride neutralizes the charge but replaces it with a hydrophobic methyl group, disrupting the local hydration sphere and frequently triggering protein aggregation. Conversely, succinic anhydride replaces the positive charge with a negative carboxylate, which can alter protein folding or induce electrostatic repulsion.

AECA-PA solves this biophysical dilemma. The dual-amide backbone of AECA-PA readily participates in hydrogen bonding with the aqueous solvent, maintaining a robust hydration sphere that prevents hydrophobic collapse while ensuring a net-zero charge shift.

G A AECA-PA (Carboxylic Acid) B EDC / sulfo-NHS Activation A->B pH 5.5-6.0 C AECA-PA NHS Ester (Amine-Reactive) B->C E Conjugated Product (Neutral, Hydrophilic Extension) C->E + Target Amine pH 7.2-8.0 D Target Protein / Surface (Primary Amine, + Charge) D->E

Caption: Chemical mechanism of amine modification using EDC/NHS-activated AECA-PA.

Quantitative Comparison of Capping Agents

Selecting the correct amine-capping reagent requires balancing charge modification with steric and hydrophobic impacts. The table below summarizes the biophysical consequences of various capping strategies.

Capping ReagentStructural ModificationNet Charge Shift (pH 7.4)Hydrophilicity ImpactPrimary Biophysical Risk
Acetic Anhydride Acetylation (Short)+1

0
Highly HydrophobicProtein aggregation / precipitation
Succinic Anhydride Succinylation+1

-1
HydrophilicElectrostatic repulsion / altered folding
PEG4-NHS Ester PEGylation+1

0
Highly HydrophilicSteric shielding / loss of bioactivity
AECA-PA Acetamidoethylcarbamoyl+1

0
HydrophilicRequires two-step EDC/NHS activation

Applications in Drug Development & Diagnostics

Protein pI Tuning and Epitope Masking

In the formulation of Antibody-Drug Conjugates (ADCs) and therapeutic biologics, highly cationic proteins often suffer from poor pharmacokinetics due to rapid clearance or non-specific tissue uptake. By systematically modifying surface lysines with AECA-PA, formulation scientists can lower the isoelectric point (pI) of the biologic to a neutral range without sacrificing solubility.

Nanoparticle and Biosensor Surface Passivation

Amine-functionalized silica or gold nanoparticles are routinely used as scaffolds for diagnostic assays. However, post-conjugation of the primary capture antibody, residual unreacted amines remain on the surface. These cationic patches act as electrostatic traps for non-target proteins in serum, leading to high background noise. Quenching these surfaces with activated AECA-PA eliminates the positive charge and creates a biocompatible, non-fouling surface layer [2].

G Step1 Amine-Functionalized Nanoparticle Step2 Primary Conjugation (e.g., Antibody Attachment) Step1->Step2 Step3 Unreacted Amines Remain (High Background Risk) Step2->Step3 Step4 Add Activated AECA-PA (Quenching Step) Step3->Step4 Step5 Fully Passivated Surface (Zero Net Charge, Hydrophilic) Step4->Step5 2 Hours, RT, pH 7.5

Caption: Workflow for nanoparticle bioconjugation and subsequent passivation with AECA-PA.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of buffer selection is critical: EDC activation is highly efficient at pH 4.5–6.0, but the resulting O-acylisourea intermediate hydrolyzes rapidly. The addition of sulfo-NHS converts it into a semi-stable NHS ester, extending its half-life and allowing for conjugation at pH 7.2–8.0, where target amines are unprotonated and highly nucleophilic [3].

Protocol A: In Situ Activation and Protein Lysine Capping

Objective: Modify surface lysines to lower protein pI while maintaining solubility.

  • Preparation of Activation Buffer: Prepare 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, 0.5 M NaCl, pH 6.0. Note: Do not use PBS here, as phosphate ions reduce EDC efficiency.

  • Activation of AECA-PA:

    • Dissolve AECA-PA in the Activation Buffer to a concentration of 10 mM.

    • Add EDC to a final concentration of 20 mM and sulfo-NHS to 50 mM. (The excess sulfo-NHS drives the conversion of the unstable O-acylisourea into the stable sulfo-NHS ester).

    • Incubate at room temperature (RT) for 15 minutes.

  • Conjugation:

    • Prepare the target protein in 0.1 M Sodium Phosphate buffer, 0.15 M NaCl, pH 7.5.

    • Add a 10- to 50-fold molar excess of the activated AECA-PA to the protein solution.

    • Incubate for 2 hours at RT.

  • Quenching & Purification:

    • Add 50 mM Tris-HCl (pH 7.5) and incubate for 15 minutes to quench unreacted NHS esters.

    • Purify the capped protein using a Zeba spin desalting column or dialysis.

  • Validation: Perform MALDI-TOF mass spectrometry. A mass shift of +184 Da per modified lysine confirms successful conjugation.

Protocol B: Solid-Phase Nanoparticle Passivation

Objective: Quench residual amines on functionalized nanoparticles to prevent non-specific binding.

  • Pre-Activation: Activate AECA-PA (50 mM) with EDC (100 mM) and sulfo-NHS (250 mM) in MES buffer (pH 6.0) for 15 minutes.

  • Surface Application:

    • Pellet the amine-functionalized nanoparticles via centrifugation and resuspend in 0.1 M HEPES buffer, pH 8.0.

    • Introduce the activated AECA-PA solution to the nanoparticle suspension.

    • Agitate gently on a rotary shaker for 2 hours at RT.

  • Washing: Pellet the nanoparticles and wash three times with standard assay buffer (e.g., PBS + 0.05% Tween-20) to remove urea byproducts and unreacted reagent.

  • Validation: Measure the Zeta potential of the nanoparticles. A successful passivation will demonstrate a shift from a highly positive Zeta potential (e.g., +30 mV) to a near-neutral state (0 to -5 mV).

Table 2: EDC/NHS Activation & Conjugation Optimization Parameters
ParameterOptimal RangeMechanistic Rationale
Activation pH 4.5 – 6.0 (MES)Protonates the carboxylate for efficient nucleophilic attack by EDC; minimizes NHS ester hydrolysis.
Conjugation pH 7.2 – 8.0 (PBS/HEPES)Ensures target primary amines are unprotonated (nucleophilic) to attack the NHS ester.
EDC : sulfo-NHS Ratio 1:2 to 1:2.5Excess sulfo-NHS rapidly traps the transient O-acylisourea intermediate before it can hydrolyze.
Quenching Agent 50 mM Tris or GlycineProvides an overwhelming excess of primary amines to consume any remaining active esters.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22689021, 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. Available at:[Link]

Exploratory

Ionization Behavior and pKa Analysis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid: A Comprehensive Technical Guide

Executive Summary Understanding the acid-base dissociation constant ( ) and ionization behavior of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite in rational drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base dissociation constant (


) and ionization behavior of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite in rational drug design. This whitepaper provides an in-depth technical analysis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid  (CAS: 951912-07-5), a highly functionalized succinamic acid derivative[1]. By mapping its structural thermodynamics, we provide researchers with actionable, field-proven methodologies to quantify its ionization states, which directly govern its solubility, permeability, and pharmacokinetic (ADME) profile.

Structural Analysis and Thermodynamic Causality

To predict and measure the ionization behavior of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, we must first deconstruct its molecular architecture. The molecule features a propanoic acid backbone linked to an ethylenediamine bridge via a succinamide bond, terminating in an acetamide group.

The Ionizable Locus: Carboxylic Acid

The primary—and only—ionizable group within the physiological pH range (1.0–14.0) is the terminal carboxylic acid (-COOH). In simple aliphatic dicarboxylic acids like succinic acid, the first dissociation constant (


) is typically around 4.2. When one carboxylic acid is converted to an amide (forming succinamic acid), the electron-withdrawing nature of the amide carbonyl slightly perturbs the electron density, yielding a 

of approximately 4.19[2]. Because the N-substitution (the 2-acetamidoethyl group) is separated from the carboxylic acid by two methylene units, its inductive effect is heavily attenuated. Consequently, the thermodynamic

of this compound is tightly constrained to the 4.20 – 4.50 range.
The Non-Ionizable Loci: Amide Linkages

A common pitfall in early-stage structural analysis is the mischaracterization of amide nitrogens as basic centers. The molecule contains two secondary amides (the succinamide and acetamide linkages). The lone pair of electrons on an amide nitrogen is highly delocalized into the adjacent carbonyl


-system, giving the C-N bond partial double-bond character[3].

Causality: This resonance stabilization drastically reduces the basicity of the nitrogen. Protonation of an amide occurs on the carbonyl oxygen at extremely low pH (


), while deprotonation of the nitrogen requires highly basic conditions (

). Thus, both amide groups remain strictly neutral across all physiologically and pharmaceutically relevant pH ranges.
Quantitative Data Summary
Functional GroupPredicted

Ionization State at Gastric pH (1.5)Ionization State at Blood pH (7.4)
Carboxylic Acid 4.2 – 4.5Protonated (Neutral,

)
Deprotonated (Anionic,

)
Succinamide Nitrogen

Neutral (

)
Neutral (

)
Acetamide Nitrogen

Neutral (

)
Neutral (

)
Net Molecular Charge N/A


Experimental Methodologies for pKa Determination

To transition from theoretical prediction to empirical certainty, the following protocols leverage self-validating systems to ensure absolute data integrity.

Method A: Potentiometric Titration (The Gold Standard)

Potentiometry is the most precise method for determining the


 of soluble compounds lacking strong UV chromophores.

Self-Validation Mechanism: This protocol utilizes a Gran Plot Analysis . By transforming the non-linear sigmoidal titration curve into a linear function, the Gran plot validates the Nernstian response of the electrode. Any deviation from linearity instantly flags electrode fouling,


 contamination, or incomplete sample dissolution, preventing the calculation of erroneous 

values.

Step-by-Step Protocol:

  • Electrode Calibration: Calibrate the glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at a strictly controlled

    
    .
    
  • Sample Preparation: Dissolve exactly 1.0 mM of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid in a

    
     M KCl aqueous solution.
    
    • Causality: The

      
       M KCl matrix mimics physiological ionic strength. This ensures that the activity coefficients of the ions remain constant throughout the titration, yielding a true thermodynamic 
      
      
      
      rather than a concentration-dependent apparent
      
      
      .
  • Acidification: Lower the initial pH of the solution to 2.0 using standardized

    
     M HCl.
    
    • Causality: This guarantees that the carboxylic acid is 100% protonated before the forward titration begins.

  • Alkaline Titration: Titrate the solution using standardized

    
     M KOH in automated 
    
    
    
    mL micro-aliquots under a continuous Nitrogen (
    
    
    ) purge.
    • Causality: The

      
       purge prevents atmospheric 
      
      
      
      from dissolving into the basic solution to form carbonic acid, which would artificially skew the buffering region.
  • Data Processing: Export the volume vs. pH data, apply the Gran plot transformation to verify the equivalence point, and use non-linear regression (e.g., Henderson-Hasselbalch fitting) to extract the

    
    .
    

G cluster_0 Phase 1: Preparation & Equilibration cluster_1 Phase 2: Titration & Data Acquisition cluster_2 Phase 3: Self-Validation & Computation A Sample Dissolution (0.15 M KCl Background) B Acidification to pH 2.0 (0.1 M HCl) A->B C Alkaline Titration (0.1 M KOH under N2 gas) B->C D Potentiometric Logging (pH vs. Volume) C->D E Gran Plot Analysis (Linearize & Verify Equivalence) D->E F Non-linear Regression (Extract Thermodynamic pKa) E->F

Workflow for potentiometric pKa determination with built-in Gran plot validation.

Method B: Capillary Electrophoresis (Orthogonal Validation)

For scenarios where sample volume is severely limited, Capillary Electrophoresis (CE) provides an orthogonal method by measuring changes in electrophoretic mobility as a function of pH.

Self-Validation Mechanism: This protocol co-injects a neutral Electroosmotic Flow (EOF) marker (DMSO) and a known internal standard (Benzoic acid,


). If the calculated 

of the internal standard deviates by

units from the literature value, the run is automatically invalidated, isolating the system from buffer preparation errors or Joule heating anomalies.

Step-by-Step Protocol:

  • BGE Preparation: Prepare a series of Background Electrolytes (BGE) ranging from pH 2.0 to 7.0 in 0.5 pH increments, maintaining a constant ionic strength of 50 mM.

  • Sample Injection: Hydrodynamically co-inject the analyte, the EOF marker (DMSO), and the internal standard (Benzoic acid) into a fused-silica capillary.

  • Separation: Apply a voltage of 20 kV and record the migration times using UV detection (at 200 nm, capturing the amide backbone absorbance).

  • Mobility Calculation: Calculate the effective electrophoretic mobility (

    
    ) for each pH by subtracting the EOF migration time from the analyte migration time.
    
  • Curve Fitting: Plot

    
     against BGE pH. The inflection point of the resulting sigmoidal curve represents the 
    
    
    
    .

Physiological Implications (ADME)

The ionization state of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid dictates its biopharmaceutical behavior. Because the molecule transitions from a neutral state to an anionic state within the gastrointestinal tract, its absorption mechanics are highly pH-dependent.

  • Gastric Environment (pH ~1.5): The ambient pH is roughly 3 units below the compound's

    
    . According to the Henderson-Hasselbalch equation, 
    
    
    
    of the molecules are protonated. In this neutral state, the compound exhibits its highest lipophilicity, maximizing passive transcellular permeability across the gastric mucosa.
  • Intestinal and Systemic Environment (pH ~7.4): As the compound enters the duodenum and systemic circulation, the ambient pH rises nearly 3 units above its

    
    . The molecule becomes fully deprotonated (
    
    
    
    anionic). This imparts high aqueous solubility, preventing precipitation in the bloodstream, but restricts further passive membrane permeation, necessitating paracellular transport or carrier-mediated uptake for tissue distribution.

G A Gastric Environment (pH 1.5 - 2.0) A_state Fully Protonated (Neutral, Lipophilic) A->A_state B Intestinal/Blood Environment (pH 6.5 - 7.4) B_state Fully Deprotonated (Anionic, Hydrophilic) B->B_state A_state->B_state GI Transit (pH Shift) A_effect High Passive Permeability (Potential Gastric Absorption) A_state->A_effect B_effect High Aqueous Solubility (Systemic Circulation) B_state->B_effect

Impact of pH-dependent ionization on the ADME profile of the compound.

References

  • National Center for Biotechnology Information (PubChem). "3-[(2-Acetamidoethyl)carbamoyl]propanoic acid - CID 22689021." PubChem Database. Available at: [Link]

  • ChemFOnt. "Succinamic acid - CFc000238061." The Chemical Format Ontology Database. Available at:[Link]

  • Fogolari, F., Esposito, G., Viglino, P., Briggs, J. M., & McCammon, J. A. "pKa Shift Effects on Backbone Amide Base-Catalyzed Hydrogen Exchange Rates in Peptides." Journal of the American Chemical Society, 1997, 119(49), 11733-11742. Available at:[Link]

Sources

Foundational

The Architecture of Targeted Delivery: History and Development of Acetamidoethyl Carbamoyl Linkers in Bioconjugation

Executive Summary The evolution of targeted therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—is fundamentally tied to the advancement of linker technologies. A linker...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—is fundamentally tied to the advancement of linker technologies. A linker is not merely an inert tether; it is the pharmacokinetic steering wheel of the conjugate. Among the most nuanced structural motifs developed in recent years is the acetamidoethyl carbamoyl linker. This technical whitepaper deconstructs its historical development, the chemical causality behind its efficacy, and the self-validating experimental protocols required for its successful implementation in drug development.

Historical Context: Overcoming the Hydrophobicity Barrier

In the early stages of ADC development, first-generation linkers relied heavily on simple hydrophobic alkyl chains or acid-labile hydrazones. While these provided initial proof-of-concept, they suffered from premature cleavage in systemic circulation and induced severe hydrophobicity-driven aggregation of the conjugate. This aggregation limited the achievable Drug-Antibody Ratio (DAR) and led to rapid clearance by the reticuloendothelial system[1].

The introduction of the valine-citrulline (Val-Cit) para-aminobenzyl carbamate (PABC) linker marked a paradigm shift. The carbamoyl (carbamate) linkage provided exceptional plasma stability while allowing rapid, self-immolative payload release upon cathepsin B-mediated cleavage in the lysosome[2]. However, the intrinsic hydrophobicity of the PAB group, combined with highly lipophilic payloads, still presented solubility challenges[1].

To counteract this, the industry pivoted toward hydrophilic spacers. While Polyethylene Glycol (PEG) became the standard, it introduced new challenges, including large hydrodynamic radii and the potential for anti-PEG immune responses. The acetamidoethyl group emerged as a highly effective, low-molecular-weight alternative. The acetamide moiety acts as both a hydrogen bond donor and acceptor, significantly improving aqueous solubility without the massive steric bulk of long PEG chains. When synthesized as an acetamidoethyl carbamoyl motif (often utilizing building blocks like 3-[(2-acetamidoethyl)carbamoyl]propanoic acid[3]), the linker achieves an optimal balance of steric compactness, hydrophilicity, and controlled self-immolation.

LinkerEvolution Gen1 Gen 1: Alkyl/Hydrazone (Hydrophobic, Unstable) Gen2 Gen 2: Val-Cit-PABC (Stable, Aggregation-Prone) Gen1->Gen2 Gen3 Gen 3: PEGylated Carbamates (High Solubility, Large Radius) Gen2->Gen3 Gen4 Gen 4: Acetamidoethyl Carbamoyl (Compact, Hydrophilic, Tunable) Gen3->Gen4

Evolutionary trajectory of ADC linker technologies from alkyl chains to acetamidoethyl carbamoyl.

Mechanistic Profiling: The Causality of Chemical Design

The selection of an acetamidoethyl carbamoyl linker over traditional motifs is driven by precise structure-activity relationships (SAR):

  • Conformational Flexibility vs. Entropy : The acetamidoethyl chain possesses specific rotational freedom that minimizes entropic penalties during target binding. In PROTAC ternary complexes, this flexibility allows the E3 ligase and the target protein to adopt optimal binding poses without the rigid steric hindrance seen in shorter alkyl linkers[4].

  • Self-Immolation Kinetics : The carbamoyl group is uniquely suited for conjugating hydroxyl- or amine-containing payloads. Upon enzymatic cleavage of an upstream trigger (such as a protease-sensitive dipeptide), the carbamate undergoes a spontaneous 1,4- or 1,6-elimination (if attached to a PAB group) or direct decarboxylation. This traceless release mechanism ensures that the unmodified, fully active payload is delivered to the cytosol[2].

  • Metabolic Benignity : Unlike long PEG chains which can act as a pharmacokinetic "sink," the small acetamidoethyl motif is immunologically silent. It provides the necessary polarity to prevent premature aggregation while maintaining a low molecular weight profile[3].

CleavageMech A Intact ADC (Systemic Circulation) B Lysosomal Internalization A->B C Protease Cleavage (Cathepsin B) B->C D Carbamoyl Self-Immolation C->D E Free Payload Release D->E

Lysosomal processing and self-immolative payload release mechanism of carbamoyl linkers.

Quantitative Data Presentation

To objectively evaluate the efficacy of the acetamidoethyl carbamoyl motif, we must compare it against legacy linker systems across critical pharmacokinetic parameters.

Linker MotifHydrophilicity (cLogP)Plasma Stability (t1/2)Aggregation Propensity (DAR 8)Relative Cleavage Rate
Alkyl-Hydrazone High (>3.0)< 24 hoursSevereSlow / pH dependent
Val-Cit-PABC Moderate (1.5 - 2.5)> 7 daysModerateFast (Protease)
PEG8-Carbamoyl Low (< 0)> 7 daysLowFast (Protease)
Acetamidoethyl Carbamoyl Low (0.5 - 1.0)> 7 daysLowFast (Protease)

Table 1: Comparative analysis of linker properties based on bioconjugation principles and referenced literature[2],[1].

Experimental Workflows: A Self-Validating System

A rigorous scientific methodology requires built-in validation steps to ensure data integrity. The following protocols detail the synthesis and evaluation of an acetamidoethyl carbamoyl-linked payload, explaining the causality behind each procedural choice.

Protocol 1: Synthesis of Acetamidoethyl Carbamoyl-Payload Intermediate

Rationale: The formation of the carbamate bond requires precise electrophilic activation to prevent over-conjugation or payload degradation[5].

  • Electrophilic Activation : Dissolve the primary amine precursor (e.g., an acetamidoethylamine derivative) in anhydrous dichloromethane (DCM). Add 1.2 equivalents of p-nitrophenyl chloroformate and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) at 0°C.

    • Causality: p-nitrophenyl chloroformate is utilized instead of highly toxic phosgene gas. It provides controlled reactivity, forming a stable, isolable activated carbamate intermediate[5].

  • Payload Conjugation : After 2 hours of stirring, add 1.0 equivalent of the hydroxyl-containing payload. Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a nucleophilic catalyst. It is strictly required to drive the reaction forward when dealing with sterically hindered secondary or tertiary hydroxyl groups on the payload[5].

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. The validation checkpoint is the disappearance of the p-nitrophenol leaving group (m/z 138 in negative mode) and the appearance of the product mass, confirming successful carbamoyl linkage.

Protocol 2: In Vitro Plasma Stability and Cleavage Assay

Rationale: A clinically viable linker must exhibit a dual nature: robust stability in systemic circulation and rapid lability within the target cell's lysosome[1].

  • Plasma Incubation : Spike the synthesized conjugate into human plasma to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 1, 4, 8, 24, and 72 hours. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile serves a dual purpose: it instantly precipitates plasma proteins (halting any background enzymatic degradation) and releases the analyte into the supernatant for accurate LC-MS quantification.

  • Lysosomal Cleavage Simulation : In a parallel assay, incubate the conjugate in sodium acetate buffer (pH 5.0) with 10 nM human Cathepsin B at 37°C[1].

  • Self-Validation : Analyze all supernatants via LC-MS/MS. A successful acetamidoethyl carbamoyl linker will demonstrate >95% stability in plasma at 72 hours, but exhibit a half-life of <1 hour in the Cathepsin B assay, validating its targeted release profile.

ExpWorkflow Step1 1. Electrophilic Activation (p-Nitrophenyl Chloroformate) Step2 2. Payload Conjugation (DMAP Catalysis) Step1->Step2 Step3 3. LC-MS Validation (Mass Confirmation) Step2->Step3 Step4 4. Plasma Stability Assay (37°C, 72h) Step3->Step4 Step5 5. Lysosomal Cleavage Assay (Cathepsin B, pH 5.0) Step4->Step5

Self-validating experimental workflow for linker synthesis and kinetic evaluation.

References

1.[1] Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC, nih.gov. 1 2.[2] Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - ChemRxiv, chemrxiv.org. 2 3.[4] Entropy-driven population distributions in a prototypical molecule with two flexible side chains: O-(2-acetamidoethyl)..., aip.org. 4 4.[3] 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid | C8H14N2O4 | CID 22689021 - PubChem, nih.gov. 3 5.[5] Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors | Journal of Medicinal Chemistry, acs.org. 5

Sources

Exploratory

A Comprehensive Guide to the Functional Group Analysis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

This in-depth technical guide provides a detailed analysis of the functional groups present in the molecule 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the functional groups present in the molecule 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of key analytical techniques for the structural elucidation of this compound. The methodologies described herein are grounded in established principles of organic chemistry and spectroscopy, ensuring scientific integrity and reliable results.

Introduction: Unveiling the Molecular Architecture

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, with the IUPAC name 4-(2-acetamidoethylamino)-4-oxobutanoic acid and molecular formula C8H14N2O4, is a molecule of interest due to its potential applications in various fields, including medicinal chemistry and materials science.[1] A thorough understanding of its chemical structure is paramount for predicting its reactivity, understanding its biological activity, and developing new applications. The molecule comprises three key functional groups: a carboxylic acid , a secondary amide , and a primary amide . This guide will systematically explore the identification and characterization of these functional groups through a multi-faceted analytical approach.

The strategic selection of analytical techniques is crucial for an unambiguous structural assignment. We will leverage the synergistic power of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical qualitative chemical tests to provide a comprehensive and self-validating analysis.

Molecular Structure and Functional Groups

The structural formula of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid reveals the connectivity of its constituent atoms and the spatial arrangement of its functional groups.

Figure 1: Chemical structure of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid with its key functional groups highlighted.

Spectroscopic Analysis: A Window into the Molecule's Vibrations and Nuclei

Spectroscopic techniques provide detailed information about the chemical environment of atoms and bonds within a molecule. FTIR and NMR spectroscopy are indispensable tools for functional group identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and a spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of interest.

Expected FTIR Data:

Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-HStretching2500-3300Very broad due to hydrogen bonding[2][3][4]
C=OStretching1700-1725Strong and sharp[3]
C-OStretching1210-1320Medium to strong[4][5]
Secondary AmideN-HStretching~3300Medium, single peak[6]
C=OStretching (Amide I)1630-1680Strong[6][7]
N-HBending (Amide II)1510-1580Medium to strong[8][9]
Primary AmideN-HStretching3350 and 3180Two peaks (asymmetric and symmetric)[6]
C=OStretching (Amide I)1630-1680Strong[6][7]
N-HBending (Amide II)~1600Medium

The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, overlapping with the C-H stretching vibrations, is a strong indicator of the carboxylic acid's O-H group, which participates in hydrogen bonding.[4] The distinct C=O stretching frequencies for the carboxylic acid and the two amide groups may overlap, but the N-H stretching and bending vibrations will provide clear evidence for the presence of both primary and secondary amides.

Figure 2: Workflow for the FTIR analysis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicity of the signals are analyzed to deduce the structure.

Expected ¹H NMR Data:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0-13.0Broad singlet1H
Secondary Amide (-NH-)5.0-9.0Singlet or triplet1H
Primary Amide (-NH₂)5.0-9.0Two broad singlets2H
Methylene adjacent to COOH (-CH₂-COOH)2.1-2.5Triplet2H
Methylene adjacent to amide C=O (-CH₂-CONH-)2.1-2.5Triplet2H
Methylene adjacent to secondary amide N (-NH-CH₂-)2.2-2.9Quartet2H
Methylene adjacent to primary amide N (-NH-CH₂-)2.2-2.9Quartet2H
Acetyl methyl (-COCH₃)~2.1Singlet3H

The highly deshielded proton of the carboxylic acid group, appearing as a broad singlet between 10-13 ppm, is a definitive diagnostic peak.[1][10] The protons of the primary amide may appear as two distinct signals due to restricted rotation around the C-N bond.[1]

Expected ¹³C NMR Data:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)170-185
Secondary Amide (-C ONH-)160-185
Primary Amide (-C ONH₂)160-185
Methylene carbons (-C H₂-)20-50
Acetyl methyl (-C H₃)20-30

The carbonyl carbons of the carboxylic acid and amides will appear in the downfield region of the spectrum, typically between 160 and 185 ppm.[2][11][12][13]

cluster_0 NMR Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation A Dissolve in Deuterated Solvent B Acquire ¹H and ¹³C Spectra A->B C Analyze Chemical Shifts B->C D Analyze Integration (¹H NMR) B->D E Analyze Multiplicity (¹H NMR) B->E F Assign Signals to Functional Groups C->F D->F G Confirm Connectivity E->G F->G

Figure 3: Logical workflow for NMR-based functional group analysis.

Qualitative Chemical Tests: Corroborating Evidence

Simple, rapid chemical tests can provide additional, corroborating evidence for the presence of the identified functional groups.

Tests for Carboxylic Acid

a) Litmus Test:

  • Principle: Carboxylic acids are acidic and will turn blue litmus paper red.[14][15][16][17]

  • Procedure: A small amount of the sample is dissolved in a suitable solvent (e.g., water or ethanol) and a strip of blue litmus paper is introduced.

  • Expected Result: The blue litmus paper will turn red, indicating the presence of an acidic functional group.

b) Sodium Bicarbonate Test:

  • Principle: Carboxylic acids react with sodium bicarbonate to produce carbon dioxide gas, which is observed as effervescence.[14][15][18]

  • Procedure: A small amount of the sample is dissolved in water, and a saturated solution of sodium bicarbonate is added.

  • Expected Result: The evolution of a colorless, odorless gas (CO₂) will be observed as fizzing.

Test for Amides

a) Hydrolysis Test:

  • Principle: Amides can be hydrolyzed under basic conditions to yield a carboxylate salt and ammonia or an amine.[14][15][19][20]

  • Procedure: The sample is heated with a solution of sodium hydroxide. The vapors are tested with moist red litmus paper.

  • Expected Result: The primary amide will hydrolyze to produce ammonia gas, which will turn moist red litmus paper blue. The secondary amide will hydrolyze to produce an amine, which is also basic and will have a characteristic odor.

Conclusion: A Unified Structural Picture

The comprehensive analysis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid through the synergistic application of FTIR and NMR spectroscopy, supported by qualitative chemical tests, provides a robust and self-validating methodology for the confirmation of its key functional groups: a carboxylic acid, a secondary amide, and a primary amide. The characteristic spectroscopic signatures and positive chemical test results, when taken together, allow for an unambiguous structural elucidation. This guide serves as a foundational resource for researchers working with this molecule, enabling further exploration of its properties and potential applications.

References

  • PubChem. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid. National Center for Biotechnology Information. [Link]

  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Chemistry LibreTexts. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. [Link]

  • PraxiLabs. Test for amide | Amide group virtual detection. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • BYJU'S. Test for Carboxyl Group. [Link]

  • PubMed. Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. [Link]

  • King Fahd University of Petroleum & Minerals. 13>C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on >13>C NMR chemical shifts. [Link]

  • Testbook. Testing for Carboxyl Group Procedure, Observations and Results. [Link]

  • StudyPulse. Qualitative Tests for Functional Groups. [Link]

  • SlidePlayer. ir spectrum of carboxylic acids and alcohols. [Link]

  • ACS Publications. Two Tests for Detecting Nitriles and Amides. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • SPIE Digital Library. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

  • Scite.ai. Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]

  • OUCI. 1H NMR chemical shifts of amides in DMSO solvent. [Link]

  • CDN. Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Scite.ai. NMR studies of hydrogen bonding interactions with secondary amide and urea groups. [Link]

  • ResearchGate. (PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]

  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • ResearchGate. 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands in... [Link]

  • ACS Publications. Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. [Link]

  • University of Calgary. 13C Chemical Shift Table. [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • The Chemistry Notes. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • PMC. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • MDPI. 13C-NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Shimadzu. Protein Secondary Structural Analysis by FTIR. [Link]

  • University of Regensburg. chemical shifts. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • PMC. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]

  • ACS Publications. The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. 13C-NMR. [Link]

  • Compound Interest. a guide to 13c nmr chemical shift values. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

Abstract & Scope This protocol details the scalable synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5), also known as N-[2-(acetylamino)ethyl]succinamic acid.[1] This molecule serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the scalable synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5), also known as N-[2-(acetylamino)ethyl]succinamic acid.[1] This molecule serves as a critical heterobifunctional linker in drug delivery systems, providing a carboxylic acid handle for conjugation and an acetamido-protected amine spacer.

The method utilizes a nucleophilic ring-opening of succinic anhydride by


-acetylethylenediamine under mild, anhydrous conditions. Unlike aqueous methods that risk hydrolysis, this organic-phase protocol ensures high regioselectivity for the mono-amide product, minimizing bis-imide formation.

Retrosynthetic Analysis & Reaction Design

The synthesis is driven by the nucleophilic attack of the primary amine of


-acetylethylenediamine on the carbonyl carbon of succinic anhydride.

Chemical Strategy:

  • Thermodynamic Control: The reaction is exothermic. Controlled addition at low temperatures favors the kinetic mono-amide product over the thermodynamic cyclic imide (succinimide).

  • Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) are selected because they solubilize the starting anhydride but often precipitate the polar product (zwitterionic/acidic character), simplifying purification.

  • Stoichiometry: A strict 1:1 molar ratio is maintained to prevent oligomerization, although the ring-opening mechanism naturally self-limits against double addition compared to linear di-acids.

Reaction Scheme (Graphviz)

ReactionScheme Anhydride Succinic Anhydride (C4H4O3) Intermediate Tetrahedral Intermediate Anhydride->Intermediate + Amine DCM, 0°C -> RT Amine N-Acetylethylenediamine (C4H10N2O) Amine->Intermediate Product 3-[(2-Acetamidoethyl)carbamoyl] propanoic acid (C8H14N2O4) Intermediate->Product Ring Opening (Nucleophilic Acyl Substitution)

Figure 1: Reaction pathway for the synthesis of the target succinamic acid derivative.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Succinic Anhydride 108-30-5>99%Electrophile (Substrate)

-Acetylethylenediamine
1001-53-2>95%Nucleophile (Linker)
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Diethyl Ether 60-29-7ACS GradeWash Solvent
Methanol 67-56-1HPLC GradeRecrystallization (if needed)
Equipment
  • 250 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Magnetic stir bar and plate.

  • Addition funnel (pressure-equalizing recommended).

  • Inert gas line (Nitrogen or Argon).

  • Rotary Evaporator.

  • Vacuum filtration setup (Buchner funnel).[2]

Safety Pre-requisites

  • Succinic Anhydride: Irritant and potential respiratory sensitizer. Handle in a fume hood to avoid dust inhalation.

  • 
    -Acetylethylenediamine:  Basic and hygroscopic. Avoid skin contact.
    
  • Exotherm: The ring-opening reaction is exothermic. Scale-up (>10g) requires active cooling (ice bath) during addition.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of Reactants[3][4]
  • Drying: Ensure all glassware is oven-dried (120°C) and cooled under a stream of nitrogen. Moisture initiates hydrolysis of succinic anhydride to succinic acid, a non-reactive impurity.

  • Solubilization (Solution A): In the 250 mL RBF, dissolve 5.00 g (50 mmol) of Succinic Anhydride in 100 mL of anhydrous DCM .

    • Note: Sonicate if necessary. The solution should be clear and colorless.

  • Solubilization (Solution B): In a separate flask, dissolve 5.10 g (50 mmol) of

    
    -Acetylethylenediamine in 20 mL of anhydrous DCM .
    
Phase 2: Reaction Execution
  • Setup: Place the RBF containing Solution A in an ice-water bath (0°C).

  • Addition: Transfer Solution B to the addition funnel. Add dropwise to Solution A over 30 minutes with vigorous stirring.

    • Observation: A white precipitate often begins to form after 10–15 minutes. This is the desired product, which is less soluble in DCM than the starting materials.

  • Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

  • Duration: Stir for an additional 4–6 hours .

    • Process Control: Monitor by TLC (System: 10% Methanol in DCM). The starting anhydride (

      
      ) should disappear; the product will remain at the baseline or streak (
      
      
      
      ) due to the free acid.
Phase 3: Workup & Purification
  • Filtration: If a heavy precipitate has formed (typical in DCM):

    • Filter the suspension through a Buchner funnel.[2]

    • Wash the filter cake 2x with 20 mL cold DCM to remove unreacted anhydride.

    • Wash 1x with 20 mL Diethyl Ether to facilitate drying.

  • Alternative (if no precipitate):

    • Evaporate the DCM solvent under reduced pressure to yield a viscous oil or semi-solid.

    • Triturate the residue with Ethyl Acetate or Diethyl Ether to induce crystallization.

  • Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.

Phase 4: Recrystallization (Optional)

If purity is <95% by NMR:

  • Dissolve the crude solid in a minimum amount of hot Methanol .

  • Add Ethyl Acetate dropwise until persistent cloudiness appears.

  • Cool slowly to 4°C overnight.

Process Control & Characterization

Expected Yield[2][4]
  • Typical Yield: 85–92%

  • Appearance: White crystalline powder.

  • Melting Point: 128–132°C (Decomposes).

Analytical Data
TechniqueExpected Signal / ValueInterpretation
1H NMR (DMSO-d6)

12.1 (s, 1H)
Carboxylic acid proton (-COOH )

7.9 (t, 1H), 7.8 (t, 1H)
Amide -NH - protons

3.0–3.2 (m, 4H)
Ethylene bridge (-CH 2-CH 2-)

2.42 (t, 2H), 2.30 (t, 2H)
Succinyl backbone (-CH 2-CH 2-COOH)

1.78 (s, 3H)
Acetyl methyl group (-CH 3)
Mass Spec (ESI)

203.1 [M+H]

Consistent with MW = 202.21
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Solvent too polar (product solubilized)Switch solvent to DCM or Chloroform. If using THF, evaporate and triturate with Ether.
Product is an Oil Trace solvent or impuritiesTriturate vigorously with Diethyl Ether/Hexane (1:1) and scratch the flask to induce nucleation.
Imide Impurity Reaction temperature too highEnsure reaction stays <30°C. Avoid reflux. Imide formation requires heat/dehydration.

Workflow Diagram

Workflow Start Start: Dry Glassware & Reagents Solubilize Dissolve Succinic Anhydride in DCM (0°C) Start->Solubilize AddAmine Dropwise Addition of N-Acetylethylenediamine Solubilize->AddAmine React Stir at RT for 4-6 Hours AddAmine->React Check Precipitate Formed? React->Check Filter Vacuum Filtration Check->Filter Yes Evap Rotary Evaporation & Trituration w/ Ether Check->Evap No Wash Wash Cake w/ Cold DCM & Ether Filter->Wash Evap->Wash Dry Vacuum Dry (40°C) Wash->Dry QC QC: 1H NMR & MS Dry->QC

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

References

  • PubChem. (n.d.).[3] 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (Compound CID 22689021).[3] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Organic Syntheses. (1937). Succinic Anhydride.[2][4][5] Org.[2][6][7][8][9] Synth. 17, 82. (General protocol for handling succinic anhydride). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of N-acetylethylenediamine.[10] (Precursor synthesis reference). Retrieved from [Link]

Sources

Application

Application Note: High-Specificity Surface Passivation and Epitope Mimicry using 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid

This Application Note is designed for researchers in bioconjugation, surface chemistry, and immunology. It details the utility of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (hereafter referred to as AE-CPA ) not as a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in bioconjugation, surface chemistry, and immunology. It details the utility of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (hereafter referred to as AE-CPA ) not as a traditional bridge-forming crosslinker, but as a critical "Capping Spacer" and "Epitope Mimic" .

Executive Summary & Chemical Logic

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (AE-CPA) is a heterofunctional spacer molecule comprising a succinic acid backbone extended by an N-acetyl-ethylenediamine motif. Unlike homobifunctional crosslinkers (e.g., DSS) that bridge two biomolecules, AE-CPA functions as a monofunctional capping agent with a defined hydrophilic spacer arm.

Chemical Structure & Functionality[1][2]
  • Reactive Terminus (Carboxyl): The propanoic acid moiety allows for activation via EDC/NHS chemistry to react with primary amines (

    
    ).
    
  • Spacer Body (Amido-Alkyl): The internal amide bond and ethyl chain provide hydrophilicity and flexibility, reducing steric hindrance at the surface.

  • Inert Terminus (Acetamido): The

    
     cap is chemically inert under physiological conditions. It mimics the acetylated lysine side chain found in epigenetics.
    
Key Applications
  • Surface Passivation: Capping residual amine groups on biosensors (SPR, QCM) or nanoparticles to prevent Non-Specific Binding (NSB) while maintaining a hydrophilic interface.

  • Control Ligand: Serving as a "dummy" linker in drug conjugate studies to assess the physicochemical impact of the spacer arm without the payload.

  • Hapten Mimicry: Generating immunogens to raise antibodies against acetylated polyamines or N-acetylated lysine residues.

Physicochemical Properties & Preparation[1][2][3]

PropertySpecification
Formula

MW 202.21 g/mol
Solubility Soluble in DMSO, DMF, Water (pH > 5)
Reactive Group Carboxylic Acid (-COOH)
Terminal Group Acetamido (

)
Spacer Length ~12 Å (extended conformation)
Pre-Requisite: Activation to NHS-Ester

Since AE-CPA is supplied as a free acid, it must be activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to amines.

Protocol A: In-Situ Activation (Stock Solution)
  • Reagents: AE-CPA, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), Dry DMF or DMSO.

  • Step 1: Dissolve AE-CPA in dry DMSO to 100 mM.

  • Step 2: Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

  • Step 3: React for 30–60 minutes at Room Temperature (RT).

  • Usage: Use immediately. The active ester (

    
    ) is unstable in water (hydrolysis 
    
    
    
    20–40 min at pH 7).

Application I: Surface Passivation of Amine-Functionalized Biosensors

In Surface Plasmon Resonance (SPR) or nanoparticle formulation, unreacted amine groups are positively charged at physiological pH, leading to high electrostatic non-specific binding. Capping these amines with AE-CPA neutralizes the charge and introduces a short, hydrophilic "lawn."

Protocol B: Passivation Workflow

Target: Amine-functionalized Gold Chips (SPR) or Silica Nanoparticles.

  • Buffer Preparation:

    • Conjugation Buffer: PBS, pH 7.2–7.5 (Amine-free).

    • Wash Buffer: PBS + 0.05% Tween-20.

  • Activation:

    • Prepare the activated AE-CPA-NHS solution (from Protocol A) at 50 mM in DMSO.

  • Incubation:

    • Dilute the active ester into the Conjugation Buffer to a final concentration of 1–5 mM.

    • Note: Keep DMSO concentration < 10% to avoid damaging protein-coated surfaces (if applicable).

    • Apply to the amine-surface immediately.

    • Incubate for 30–60 minutes at RT.

  • Quenching & Washing:

    • Rinse surface

      
       with Wash Buffer.
      
    • (Optional) Incubate with 1M Ethanolamine (pH 8.5) for 5 minutes to block any remaining "hard-to-reach" amines, though AE-CPA is usually sufficient.

  • Validation:

    • Zeta Potential (Nanoparticles): Expect a shift from positive (amine) to neutral/slightly negative (carboxyl/amide).

    • Contact Angle: Surface should remain hydrophilic (

      
      ).
      

Application II: Hapten-Carrier Conjugation (Acetyl-Lysine Mimic)

AE-CPA structurally resembles the side chain of


-acetyl-lysine . Conjugating AE-CPA to a carrier protein (KLH or BSA) creates an immunogen for generating antibodies specific to acetylated motifs.
Protocol C: Conjugation to KLH

Target: Keyhole Limpet Hemocyanin (KLH).

  • Protein Preparation:

    • Dissolve KLH in PBS (pH 7.4) at 2–5 mg/mL.

  • Conjugation:

    • Add 20–50 molar excess of activated AE-CPA-NHS (from Protocol A) to the KLH solution.

    • Why High Excess? To ensure high epitope density, which is crucial for small hapten immunogenicity.

    • Incubate 2 hours at RT or Overnight at 4°C.

  • Purification:

    • Dialyze against PBS (MWCO 10-14 kDa) or use a Desalting Column (e.g., PD-10) to remove excess AE-CPA and byproducts (EDC urea).

  • QC (TNBS Assay):

    • Perform a TNBS (Trinitrobenzenesulfonic acid) assay on the conjugate vs. native KLH.

    • Result: A significant decrease in free amines indicates successful capping of Lysine residues by AE-CPA.

Visualizing the Mechanism

The following diagram illustrates the chemical pathway from activation to surface passivation.

G cluster_0 Chemical Transformation A AE-CPA (Free Acid) B Activation (EDC/NHS) A->B Dissolve in DMSO C AE-CPA-NHS (Active Ester) B->C Forms Unstable Intermediate E Passivated Surface (Neutral/Hydrophilic) C->E Reacts with -NH2 D Amine Surface (Positively Charged) D->E Capping Reaction

Figure 1: Activation and conjugation workflow. The AE-CPA acid is activated to an NHS-ester, which then covalently caps surface amines, neutralizing charge.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS-esterUse dry solvents (DMSO/DMF) for activation. Add to aqueous buffer immediately before use.
Precipitation High Concentration / Low SolubilityKeep final AE-CPA concentration < 10 mM in aqueous buffers. Ensure DMSO < 10% v/v.
High Background (SPR) Incomplete CappingIncrease molar excess of AE-CPA (up to 100x). Ensure pH is 7.2–8.0 (optimal for NHS reaction).
Cross-Reactivity (Antibody) Linker RecognitionUse a different spacer (e.g., pure alkyl) for the screening antigen (BSA) to distinguish anti-linker vs. anti-acetyl antibodies.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: The Chemistry of Reactive Groups).

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17(3), 167–183.

  • PubChem Compound Summary. (2024). "3-[(2-Acetamidoethyl)carbamoyl]propanoic acid."[1][2][3][4] CID 22689021.[2]

  • Luo, Y., et al. (2010). "Surface modification of nanoparticles for improved stability and reduced nonspecific binding." Methods in Molecular Biology, 624, 19-30.

Sources

Method

Application Note: Conjugation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid to Carrier Proteins

Introduction & Scientific Context This Application Note details the protocol for conjugating 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (hereafter referred to as the Ligand ) to carrier proteins. The Ligand is a carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

This Application Note details the protocol for conjugating 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (hereafter referred to as the Ligand ) to carrier proteins.

The Ligand is a carboxyl-terminated derivative of N-acetylethylenediamine, formed via a succinic acid spacer. Structurally, it presents an acetamido group (mimicking N-acetylated post-translational modifications or specific peptidoglycan residues) at the distal end of a flexible spacer arm.

Chemical Basis

The conjugation utilizes Carbodiimide Crosslinking Chemistry (EDC/NHS) .[1] Because the Ligand contains a carboxylic acid (-COOH) and the target proteins (BSA, KLH) contain surface lysine residues (-NH₂), we employ a Two-Step Activation Protocol .

Why Two-Step? While "one-pot" mixing is possible, it is discouraged for this application. Proteins contain both carboxyls (Asp, Glu, C-term) and amines (Lys, N-term). Adding EDC to a mixture of Ligand and Protein causes random protein-protein polymerization. By activating the Ligand first, we ensure specificity and control over the Hapten-to-Carrier Ratio (HCR) .

Mechanism of Action

The reaction proceeds in three distinct phases:

  • Activation: EDC reacts with the Ligand's carboxyl group to form an unstable O-acylisourea intermediate.

  • Stabilization: Sulfo-NHS displaces the O-acylisourea to form a stable, hydrolysis-resistant NHS-ester.

  • Conjugation: The amine group of a lysine residue on the protein attacks the NHS-ester, forming a stable Amide Bond and releasing NHS.

Reaction Pathway Diagram[1][3][4][5]

ReactionPathway Ligand Ligand-COOH (3-[(2-Acetamidoethyl)...]propanoic acid) Intermediate Unstable O-Acylisourea Ligand->Intermediate + EDC (pH 4.7-6.0) EDC EDC (Carbodiimide) EDC->Intermediate ActiveEster Stable NHS-Ester Intermediate->ActiveEster + Sulfo-NHS NHS Sulfo-NHS NHS->ActiveEster Conjugate Final Conjugate (Amide Bond) ActiveEster->Conjugate + Protein (pH 7.2-7.5) Byproducts Byproducts (Isourea, NHS) ActiveEster->Byproducts Release Protein Protein-NH2 (Lysine Residue) Protein->Conjugate

Figure 1: The two-step EDC/Sulfo-NHS conjugation mechanism preventing protein self-polymerization.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Activation pH 4.7 – 6.0 EDC is most active at acidic pH. At pH > 6.5, the O-acylisourea intermediate hydrolyzes rapidly before reacting with NHS.
Conjugation pH 7.2 – 7.5 Lysine amines must be deprotonated (nucleophilic) to attack the NHS ester. However, pH > 8.0 accelerates NHS ester hydrolysis.
Buffer Composition Amine/Carboxyl-Free Avoid Tris, Glycine, or Citrate buffers during conjugation. They compete with the reaction. Use MES for activation and PBS/Hepes for conjugation.
Molar Excess 20x – 50x A high molar excess of Ligand-to-Protein is required to drive the reaction and achieve a sufficient immune response (typically 15-20 haptens per BSA molecule).

Detailed Protocol

Materials Required[2][4][5][6][7][8][9][10][11][12]
  • Ligand: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (MW ≈ 202.2 g/mol ).

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).[2]

  • Crosslinkers: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2.

  • Desalting Column: Zeba™ Spin Columns (7K MWCO) or dialysis cassette.

Step 1: Protein Preparation
  • Dissolve the carrier protein (BSA or KLH) in Conjugation Buffer (PBS, pH 7.2) to a final concentration of 2–5 mg/mL .

  • Note: If the protein was lyophilized in a buffer containing Tris or Glycine, dialyze it against PBS first.

Step 2: Ligand Solubilization & Activation
  • Dissolve the Ligand in Activation Buffer (MES, pH 6.0) to a concentration of 10 mg/mL.

    • Calculation: For 2 mg of BSA (approx 30 nmol), you need a 50-fold molar excess of Ligand (1.5 µmol).

    • 1.5 µmol Ligand × 202.2 g/mol ≈ 0.3 mg Ligand.

  • Add EDC to the Ligand solution to a final concentration of 2 mM .[2]

  • Immediately add Sulfo-NHS to a final concentration of 5 mM .

  • Incubate for 15 minutes at room temperature (RT).

    • Insight: Do not exceed 20 minutes. The active ester is stable, but prolonged exposure to EDC can cause side reactions.

Step 3: Conjugation Reaction[6]
  • Add the activated Ligand solution to the Protein solution.

    • Volume Ratio: Ensure the volume of added Ligand solution does not dilute the protein below 1 mg/mL.

  • Mix gently by inversion or low-speed vortex.

  • Incubate for 2 hours at Room Temperature or Overnight at 4°C.

    • Tip: If incubating overnight, ensure the container is sealed to prevent evaporation.

Step 4: Quenching & Purification
  • Quench: Add 1 M Hydroxylamine (or Ethanolamine), pH 8.5 to a final concentration of 50–100 mM. Incubate for 30 minutes.

    • Why: This terminates the reaction by blocking unreacted NHS esters, preventing non-specific binding later.

  • Purify: Remove excess Ligand and byproducts using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

    • Dialysis Alternative: Dialyze against 2L of PBS at 4°C with 3 buffer changes over 24 hours.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation (pH 6.0) cluster_1 Phase 2: Conjugation (pH 7.2) cluster_2 Phase 3: Cleanup Step1 Dissolve Ligand in MES Buffer Step2 Add EDC + Sulfo-NHS (15 min incubation) Step1->Step2 Step3 Add Activated Ligand to Protein (PBS) Step2->Step3 Transfer Step4 Incubate 2 Hours (Amide Bond Formation) Step3->Step4 Step5 Quench with Hydroxylamine Step4->Step5 Step6 Desalt/Dialysis (Remove Byproducts) Step5->Step6

Figure 2: Operational workflow for the two-step conjugation protocol.

Quality Control & Validation

Trust but verify. You must confirm that the Ligand is actually attached to the protein.

A. TNBS Assay (Colorimetric)

Trinitrobenzenesulfonic acid (TNBS) reacts with free amines.[3] By comparing the free amine content of the Conjugate vs. the Native Protein, you can calculate the number of Ligands attached.

  • Expectation: The Conjugate should show lower absorbance at 335 nm (or 420 nm depending on protocol) compared to the control, indicating Lysine blockage.

  • Formula: Hapten Density = (Moles Amine_Native - Moles Amine_Conjugate) / Moles Protein

B. MALDI-TOF Mass Spectrometry (Gold Standard)

Direct mass measurement is the most accurate validation.

  • Measure the MW of Native BSA (~66,400 Da).

  • Measure the MW of the Conjugate.

  • Calculation:

    
    
    (Note: Subtract 18 Da for the water molecule lost during amide bond formation).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Over-crosslinking or Hydrophobic LigandReduce the molar excess of Ligand. Add 10-20% DMSO to the conjugation buffer if the Ligand is hydrophobic.
Low Conjugation Efficiency Hydrolysis of EDC/NHSUse fresh EDC.[4] EDC degrades within minutes in moisture. Ensure Activation pH is < 6.[2]0.
Protein Aggregation pH too low during conjugationEnsure the protein solution is buffered at pH 7.2–7.5. If the Ligand solution is very acidic, adjust pH immediately upon mixing.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The standard reference for EDC/NHS chemistry).
  • Thermo Fisher Scientific. EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.[2] Retrieved from

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.
  • Sigma-Aldrich. Technical Bulletin: Conjugation of Haptens to Carrier Proteins. Retrieved from

Sources

Application

reaction conditions for activating the carboxylic acid group in 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

Application Note: Activation of the Carboxylic Acid Group in 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid Executive Summary This guide details the protocols for activating the free carboxylic acid group of 3-[(2-Acetami...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Activation of the Carboxylic Acid Group in 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid

Executive Summary

This guide details the protocols for activating the free carboxylic acid group of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (henceforth referred to as ACP-Acid ).[1] This molecule is a functionalized succinic acid derivative commonly used as a hydrophilic linker in drug delivery systems (e.g., ADCs, PROTACs) and surface modification.[1]

The core challenge in activating ACP-Acid lies in its structural propensity for intramolecular cyclization .[1] The activation of the terminal carboxylic acid creates an electrophilic center that can be attacked by the internal amide nitrogen (or oxygen), leading to the formation of a stable, unreactive succinimide byproduct. This guide provides optimized conditions to maximize intermolecular coupling while suppressing cyclization.

Chemical Context & Mechanism

Molecule Analysis:

  • IUPAC Name: 4-[(2-Acetamidoethyl)amino]-4-oxobutanoic acid[1]

  • Common Name: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid[1]

  • Structure: HOOC-CH₂-CH₂-C(=O)-NH-CH₂-CH₂-NH-C(=O)-CH₃

  • Class: Succinamic Acid Derivative (Succinic Monoamide)[1]

The Activation-Cyclization Competition: Upon activation (e.g., forming an NHS ester), the molecule faces two competing pathways:

  • Pathway A (Desired): Intermolecular attack by the target amine (payload/protein) to form the diamide product.[1]

  • Pathway B (Undesired): Intramolecular attack by the neighboring amide group, ejecting the activating group and forming an N-substituted succinimide .[1] This is a "dead-end" species for conjugation.[1]

Visual Mechanism (DOT):

ActivationPathways SM ACP-Acid (Precursor) Act Activated Ester (Intermediate) SM->Act Activation (EDC/NHS or HATU) Prod Coupled Product (Diamide Linker) Act->Prod Path A: + Target Amine (k_inter) Cyc Succinimide Byproduct (Dead End) Act->Cyc Path B: Cyclization (k_intra, -H2O equivalent)

Caption: Kinetic competition between desired coupling (Path A) and intramolecular succinimide formation (Path B).[1] Path B is accelerated by high pH and low target amine concentration.

Experimental Protocols

Protocol A: Aqueous Bioconjugation (Protein/Antibody Labeling)

Best for: Attaching the linker to lysine residues on proteins in aqueous buffer.

Rationale: Uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS .[1] The reaction is performed at slightly acidic pH (4.7–6.[1]0) to stabilize the active ester and protonate the internal amide nitrogen, reducing its nucleophilicity and preventing cyclization.

Reagents:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2 (or 0.1 M Sodium Phosphate).

  • EDC: 10× molar excess over ACP-Acid.[1]

  • Sulfo-NHS: 10× molar excess (stabilizes the O-acylisourea).[1]

Step-by-Step:

  • Solubilization: Dissolve ACP-Acid in a minimal volume of dry DMSO or DMF (if not water-soluble at high conc) or directly in Activation Buffer.[1] Final concentration: 10 mM.[1]

  • Activation: Add EDC (final 100 mM) and Sulfo-NHS (final 100 mM) to the ACP-Acid solution.[1]

  • Incubation: Incubate at Room Temperature for 15 minutes .

    • Critical: Do not exceed 20 minutes. Prolonged activation without a target amine favors hydrolysis or cyclization.[1]

  • Quenching (Optional but Recommended): If the target protein is sensitive to excess EDC, pass the reaction through a desalting column (e.g., Zeba Spin, PD-10) equilibrated in Activation Buffer to isolate the active ester. Note: Proceed immediately; the ester hydrolyzes.

  • Coupling: Mix the activated ACP-Acid with the target protein solution (in Coupling Buffer).[1]

    • Ratio: Use 5–20 molar equivalents of ACP-Acid per protein, depending on desired drug-to-antibody ratio (DAR).[1]

  • Reaction: Incubate for 1–2 hours at Room Temperature or Overnight at 4°C.

  • Purification: Remove excess linker via size-exclusion chromatography or dialysis.[1]

Protocol B: Organic Synthesis (Small Molecule Coupling)

Best for: Coupling ACP-Acid to small molecule amines (e.g., cytotoxins, fluorophores) in organic solvents.[1]

Rationale: Uses HATU as a highly efficient coupling agent.[1] DIPEA (base) is required but must be carefully controlled.[1] Excess base promotes cyclization.[1]

Reagents:

  • Solvent: Anhydrous DMF or DMAc.[1]

  • Coupling Agent: HATU (1.05 equivalents).[1]

  • Base: DIPEA (Hunig's Base) (2.0–3.0 equivalents).[1]

  • Target Amine: 1.0–1.2 equivalents.[1]

Step-by-Step:

  • Dissolution: Dissolve ACP-Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.05 equiv). Stir for 5 minutes.

    • Observation: The solution may turn slightly yellow.

  • Coupling: Immediately add the Target Amine (1.0–1.2 equiv).[1]

  • Monitoring: Stir at Room Temperature. Monitor by LC-MS.[1][2][3]

    • Target Mass: [M + Target - H₂O]⁺

    • Cyclized Impurity: [SM - 18]⁺ (Succinimide derivative).[1]

  • Workup: Dilute with ethyl acetate, wash with 5% citric acid (removes DIPEA/HATU byproducts), water, and brine. Dry over Na₂SO₄.[1]

Protocol C: Isolation of NHS-Ester (Reagent Preparation)

Best for: Creating a stable, storable "ready-to-use" activated linker.[1]

Rationale: Uses DCC (Dicyclohexylcarbodiimide) to form the NHS ester in an organic solvent (DCM or Dioxane).[1] The insoluble DCU urea byproduct is filtered off.[1]

Step-by-Step:

  • Setup: Dissolve ACP-Acid (1.0 equiv) and N-Hydroxysuccinimide (NHS, 1.1 equiv) in dry DCM or Dioxane.

  • Coupling: Cool to 0°C. Add DCC (1.1 equiv) dissolved in a small amount of solvent dropwise.

  • Reaction: Allow to warm to Room Temperature and stir overnight.

    • Visual: A white precipitate (DCU) will form.[1]

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove DCU.

  • Precipitation: Concentrate the filtrate to a small volume. Add cold Diethyl Ether or Hexane to precipitate the NHS-ester.[1]

  • Storage: Store the white solid under Argon/Nitrogen at -20°C.

    • Stability Check: Dissolve a small amount in DMSO and check LC-MS.[1] If a peak at [M-18] is dominant, the reagent has cyclized during storage.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of Active EsterEnsure buffers are free of primary amines (e.g., no Tris). Use fresh EDC.
High "M-18" Peak (LCMS) Cyclization to SuccinimideReduce pH during activation (Protocol A).[1] Reduce Base (Protocol B).[1] Add target amine faster after activation.[1]
Precipitation Poor Solubility of LinkerUse DMSO/DMF as a co-solvent (up to 10-20% v/v) in aqueous reactions.[1]
Aggregation (Proteins) Over-modificationReduce the molar excess of ACP-Acid.[1]

References

  • PubChem. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CID 22689021).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for EDC/NHS chemistry and succinimide side reactions).

  • Bermejo, I. A., et al. (2019).[1] Succinimide formation in the activation of aspartic and succinic acid derivatives. Journal of Organic Chemistry.[1] (Mechanistic insight into succinimide cyclization).

  • G-Biosciences. EDC & NHS Crosslinking Technical Guide.[1] Available at: [Link][1]

Sources

Method

Application Note: Preparation of Antibody-Drug Conjugates using 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid Linkers

Abstract This application note details the protocol for synthesizing Antibody-Drug Conjugates (ADCs) using 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid and its derivatives. This molecule features a hydrophilic amide bac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for synthesizing Antibody-Drug Conjugates (ADCs) using 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid and its derivatives. This molecule features a hydrophilic amide backbone and a terminal carboxylic acid, classifying it as a non-cleavable spacer. While the specific molecule cited often serves as a model for studying linker hydrophilicity or as a surface modifier (capping agent), the chemistry described herein is the foundational protocol for attaching any carboxyl-functionalized linker-payload to the lysine residues of a monoclonal antibody (mAb) via NHS-ester activation.

Scientific Background & Mechanism

The Linker Chemistry

The molecule 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (Structure: Ac-NH-CH2-CH2-NH-CO-CH2-CH2-COOH) represents a class of hydrophilic spacers derived from succinic acid and ethylenediamine.

  • Hydrophilicity: The internal amide bonds increase the polarity of the conjugate, helping to mask hydrophobic payloads (e.g., PBD dimers, maytansinoids) and prevent ADC aggregation.

  • Non-Cleavable Nature: Lacking a disulfide, hydrazone, or peptide cleavage site, this linker relies on the lysosomal degradation of the entire antibody to release the payload (typically as an amino-acid-linker-drug adduct).

  • Conjugation Strategy: The terminal carboxylic acid (-COOH) is not spontaneously reactive with antibodies. It must be activated in situ or pre-activated to an N-hydroxysuccinimide (NHS) ester to react with the epsilon-amines of lysine residues on the mAb.

Mechanism of Action
  • Activation: The carboxylic acid reacts with EDC (carbodiimide) and NHS to form a semi-stable NHS-ester.

  • Conjugation: The NHS-ester undergoes nucleophilic attack by the primary amines (Lysine

    
    -NH2) on the antibody.
    
  • Release: Upon internalization by the target cancer cell, the mAb is degraded in the lysosome, releasing the linker-payload adduct.

Visualization: Reaction Workflow

The following diagram illustrates the critical pathway from chemical activation to the final purified ADC.

ADC_Workflow Linker Linker-COOH (Propanoic Acid Deriv.) Activation Activation (EDC + NHS in DMSO) Linker->Activation Pre-step ActiveEster Activated Linker (NHS-Ester) Activation->ActiveEster 30 min Conjugation Bioconjugation (Lysine Amide Bond) ActiveEster->Conjugation Antibody Monoclonal Antibody (in pH 8.0 Buffer) Antibody->Conjugation Purification Purification (SEC / Desalting) Conjugation->Purification 1-2 hrs QC QC Analysis (HIC / UV-Vis) Purification->QC

Figure 1: Step-by-step workflow for converting the carboxylic acid linker into a reactive intermediate and coupling it to the antibody.

Materials & Equipment

Reagents
ReagentGrade/SpecificationPurpose
Linker 3-[(2-Acetamidoethyl)carbamoyl]propanoic acidLinker/Spacer
Antibody Humanized IgG1 (e.g., Trastuzumab)Carrier
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl Activator
NHS N-HydroxysuccinimideEster Stabilization
DMSO Anhydrous (99.9%)Solvent for Linker
Conjugation Buffer 50 mM Potassium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0Reaction Medium
Storage Buffer PBS, pH 7.4 + 5% TrehaloseFinal Formulation
Equipment
  • UV-Vis Spectrophotometer (NanoDrop).

  • Desalting Columns (e.g., PD-10 or Zeba Spin, 40kDa MWCO).

  • HPLC System (with HIC and SEC columns).

  • Thermomixer (Temperature controlled).

Experimental Protocols

Protocol A: Linker Activation (NHS-Ester Formation)

Rationale: The carboxylic acid group is unreactive toward amines. We must convert it to an amine-reactive NHS ester.[1] This step is moisture-sensitive.

  • Calculate Stoichiometry: Determine the amount of linker needed. For a target Drug-Antibody Ratio (DAR) of ~4, use a 10-fold molar excess of linker over antibody.

  • Solubilization: Dissolve the Linker (3-[(2-Acetamidoethyl)carbamoyl]propanoic acid) in anhydrous DMSO to a concentration of 10–20 mM .

  • Activation Mix:

    • Add EDC (2.0 equivalents relative to Linker) to the solution.

    • Add NHS (2.5 equivalents relative to Linker) to the solution.

  • Incubation: Vortex briefly and incubate at Room Temperature (RT) for 45–60 minutes under gentle agitation.

    • Note: Do not leave overnight; the active ester can hydrolyze or rearrange.

Protocol B: Bioconjugation (Lysine Coupling)

Rationale: NHS esters react efficiently with primary amines at pH 7.2–8.5. We use pH 8.0 to favor the unprotonated amine state of Lysine while minimizing hydrolysis of the NHS ester.

  • Antibody Preparation:

    • Buffer exchange the antibody into Conjugation Buffer (pH 8.0) .

    • Adjust antibody concentration to 5–10 mg/mL .

  • Reaction:

    • Slowly add the Activated Linker Solution (from Protocol A) to the antibody solution while swirling.

    • Critical Limit: Ensure the final volume of DMSO does not exceed 10% (v/v) to prevent antibody precipitation.

  • Incubation:

    • Incubate at RT for 1.5 to 2 hours with gentle rotation.

    • Optional: Incubate at 4°C overnight for slower, more controlled conjugation.

  • Quenching:

    • Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

Protocol C: Purification

Rationale: Removal of free linker and organic solvent is essential for accurate concentration determination and stability.

  • Equilibrate a Desalting Column (e.g., Sephadex G-25 or Zeba Spin) with Storage Buffer (PBS) .

  • Apply the quenched reaction mixture to the column.

  • Elute the purified ADC.

  • Filter sterilize (0.22 µm) if storing for long periods.

Analytical Characterization

To validate the ADC, you must determine the Drug-Antibody Ratio (DAR) and assess aggregation.

UV-Vis Spectroscopy (Concentration)

Since this specific linker (acetamido-propanoic acid) lacks a strong chromophore distinct from the antibody (280 nm), standard UV-Vis cannot easily determine DAR.

  • Antibody Conc: Measure A280.

    
    
    
Hydrophobic Interaction Chromatography (HIC)

This is the gold standard for determining DAR for cysteine conjugates, but for Lysine conjugates (which are heterogeneous), PLRP-S (Reverse Phase) or Native Mass Spectrometry is preferred.

  • Method: Run the intact ADC on a PLRP-S column (1000 Å) at 80°C with a gradient of Acetonitrile/Water + 0.1% TFA.

  • Result: You will see peaks corresponding to the Light Chain (L0, L1) and Heavy Chain (H0, H1, H2, H3) carrying different numbers of linkers.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Precipitation during conjugation DMSO concentration too high (>15%).Keep DMSO <10%.[2] Add linker slowly.
Low Conjugation Efficiency (Low DAR) Hydrolysis of NHS ester.Use anhydrous DMSO.[3] Ensure buffers are amine-free (No Tris!).
High Aggregation (SEC) Over-conjugation (DAR > 6).Reduce Linker:Antibody molar excess.[1]
Cloudy Activation Mix Poor solubility of Linker.Sonicate the DMSO solution. Ensure Linker is dry before weighing.

Expert Insight - The "Capping" Effect: If you are using 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid exactly as written (with the acetyl cap), you are essentially "capping" lysine residues with a hydrophilic tail. This is often done to prevent non-specific binding or to modify the isoelectric point (pI) of the antibody without adding a toxic payload. If your intent is cytotoxicity, ensure the "Acetamido" group is replaced by your drug of interest before activation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS/EDC chemistry).

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol. (Standard protocols for amine-reactive crosslinkers).

  • PubChem. (n.d.).[4] Compound Summary: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.[4][5][6][7] National Library of Medicine.

  • BOC Sciences. (2025). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (Overview of non-cleavable linkers and conjugation parameters).

  • BenchChem. (n.d.). Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development. (General protocols for carboxyl-activation in ADCs).

Sources

Application

Application and Protocol for the Surface Modification of Nanoparticles with 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

Introduction: Engineering the Nano-Bio Interface The functionalization of nanoparticles is a cornerstone of modern nanomedicine and targeted drug delivery.[1] Unmodified nanoparticles often face challenges in biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering the Nano-Bio Interface

The functionalization of nanoparticles is a cornerstone of modern nanomedicine and targeted drug delivery.[1] Unmodified nanoparticles often face challenges in biological systems, including poor stability, opsonization, and non-specific uptake.[2] Surface modification addresses these issues by introducing a functional chemical moiety to the nanoparticle surface, which can enhance biocompatibility, improve colloidal stability, and enable the attachment of targeting ligands.[1][3] This guide provides a detailed protocol for the surface modification of nanoparticles using 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, a short-chain carboxylic acid linker.

The choice of this particular modifying agent is predicated on the unique properties of its constituent functional groups. The terminal carboxylic acid provides a versatile handle for covalent attachment to amine-functionalized nanoparticles or for the subsequent conjugation of amine-containing biomolecules via carbodiimide chemistry.[4][5] The internal acetamido group is of particular interest in biomaterials and drug delivery. The acetamide moiety is known to enhance the pharmacokinetic profiles, stability, and selectivity of therapeutic agents.[4] Its ability to participate in hydrogen bonding can modulate interactions with biological targets and potentially reduce non-specific protein adsorption, a critical factor in enhancing the in vivo performance of nanoparticles.[6][7]

This document will provide a comprehensive overview of the chemical principles, a step-by-step protocol for the surface modification of amine-presenting nanoparticles, detailed characterization techniques, and troubleshooting guidance.

Scientific Principles: The Chemistry of Surface Modification

The covalent attachment of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid to amine-functionalized nanoparticles is most commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This well-established "EDC/NHS chemistry" creates a stable amide bond between the carboxylic acid of the modifying agent and the primary amines on the nanoparticle surface.[4]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2]

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve the efficiency of the reaction and minimize hydrolysis of the O-acylisourea intermediate, NHS or Sulfo-NHS is added. It reacts with the intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amines on the surface of the nanoparticle to form a stable amide bond, releasing NHS or Sulfo-NHS.[4][8]

The use of a two-step protocol, where the carboxylic acid is activated first before the introduction of the amine-containing nanoparticles, is often preferred to minimize potential side reactions, such as the polymerization of the nanoparticles if they also possess carboxyl groups.[4]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the surface modification of amine-functionalized nanoparticles with 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

Materials and Reagents
Material/ReagentRecommended Specifications
Amine-functionalized nanoparticlesE.g., silica, iron oxide, or polymeric nanoparticles
3-[(2-Acetamidoethyl)carbamoyl]propanoic acid≥95% purity
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98% purity, stored desiccated at -20°C
N-hydroxysulfosuccinimide (Sulfo-NHS)≥98% purity, stored desiccated at -20°C
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
Coupling BufferPhosphate-buffered saline (PBS), pH 7.2-7.5
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Glycine
Washing BufferPBS with 0.05% Tween-20
Deionized (DI) Water18.2 MΩ·cm
Experimental Protocol

Step 1: Preparation of Nanoparticle Suspension

  • Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion and break up any aggregates.

Step 2: Activation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

  • Prepare a 10 mg/mL stock solution of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid in the Activation Buffer.

  • Immediately before use, prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in DI water.

  • In a separate tube, add the desired amount of the 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid stock solution.

  • Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS to the carboxylic acid solution.[2]

  • Incubate the mixture at room temperature for 15-30 minutes with gentle agitation to activate the carboxyl groups.[4]

Step 3: Coupling Reaction

  • Add the activated 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid solution to the nanoparticle suspension from Step 1.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[2]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator or shaker).[4]

Step 4: Quenching and Washing

  • To quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[2]

  • Incubate for 15-30 minutes at room temperature.

  • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

  • Remove the supernatant and resuspend the nanoparticle pellet in the Washing Buffer.

  • Repeat the centrifugation and washing steps at least three times to remove unreacted reagents and byproducts.

Step 5: Final Resuspension and Storage

  • After the final wash, resuspend the nanoparticle pellet in a suitable storage buffer (e.g., PBS or Tris buffer) at the desired concentration.

  • Store the surface-modified nanoparticles at 4°C.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification cluster_final Final Product np_prep Disperse Amine-NPs in Activation Buffer coupling Add Activated Acid to NP suspension Adjust pH to 7.2-7.5 (2-4h RT or overnight 4°C) np_prep->coupling reagent_prep Prepare fresh EDC, Sulfo-NHS, and Acid solutions activation Activate Carboxylic Acid with EDC/Sulfo-NHS (15-30 min, RT) reagent_prep->activation activation->coupling quenching Quench with Tris or Glycine (15-30 min, RT) coupling->quenching washing Wash NPs 3x (Centrifugation/Resuspension) quenching->washing storage Resuspend in Storage Buffer Store at 4°C washing->storage

Caption: A generalized workflow for the surface modification of nanoparticles.

Characterization of Surface-Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles. A combination of techniques should be employed to assess changes in size, surface charge, and chemical composition.

Characterization TechniquePurposeExpected Outcome for Successful Modification
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles.[9]A slight increase in the hydrodynamic diameter is expected after surface modification. A narrow size distribution (low polydispersity index) indicates colloidal stability.
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A change in the zeta potential is expected upon successful conjugation, reflecting the charge of the attached molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.The appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹) and other characteristic peaks of the modifying agent.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.[10]TEM can confirm that the nanoparticles have maintained their morphology and have not significantly aggregated after the modification process.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic coating will be observed at a specific temperature range.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.The appearance of nitrogen and changes in the carbon and oxygen signals consistent with the chemical structure of the modifying agent.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Inappropriate buffer pH or ionic strength.- Loss of stabilizing surface charge after modification.[2]- High concentrations of EDC.[2]- Ensure the nanoparticles are stable in the chosen activation and coupling buffers.- Optimize the concentration of the modifying agent to avoid excessive charge neutralization.- Reduce the concentration of EDC.
Low Conjugation Efficiency - Inactive EDC or Sulfo-NHS due to hydrolysis.- Suboptimal pH for activation or coupling.- Steric hindrance on the nanoparticle surface.- Always use freshly prepared EDC and Sulfo-NHS solutions.[4]- Strictly maintain the pH at 6.0 for the activation step and 7.2-7.5 for the coupling step.[2]- Consider using a longer linker molecule if steric hindrance is suspected.
Inconsistent Results - Incomplete removal of unreacted reagents.- Variation in the initial quality of nanoparticles.- Ensure thorough washing of the modified nanoparticles.- Characterize the starting amine-functionalized nanoparticles to ensure batch-to-batch consistency.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Bond Formation R_COOH R-COOH (Carboxylic Acid) O_Acylisourea [R-CO-O-C(=NHR')NHR'']+ (O-Acylisourea Intermediate) R_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + O_Acylisourea_2 O-Acylisourea Intermediate NHS NHS/Sulfo-NHS NHS_Ester R-CO-NHS (Amine-Reactive NHS Ester) NHS->NHS_Ester + NHS_Ester_2 R-CO-NHS O_Acylisourea_2->NHS_Ester + NP_NH2 NP-NH2 (Amine-functionalized Nanoparticle) Final_Product NP-NH-CO-R (Stable Amide Bond) NP_NH2->Final_Product + NHS_Ester_2->Final_Product +

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Yield for 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid

Executive Summary This technical guide addresses yield attrition in the synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid . This molecule is a critical heterobifunctional linker (often used in PROTACs or surface...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses yield attrition in the synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid . This molecule is a critical heterobifunctional linker (often used in PROTACs or surface conjugation) formed by the ring-opening aminolysis of succinic anhydride with


-acetylethylenediamine.[1]

Low yields in this synthesis are rarely due to the primary reaction's failure.[1] Instead, they typically stem from three specific failure modes:[1]

  • Competitive Hydrolysis: Succinic anhydride is moisture-sensitive; water competes with the amine.[2][1]

  • Thermal Cyclization: The product (a succinamic acid) is prone to ring-closing back to a succinimide under heat or acidic stress.[1]

  • Workup Losses: The product is highly polar/amphiphilic, leading to poor recovery during standard biphasic extractions.[1]

Module 1: Reaction Design (Upstream Optimization)

The Chemistry of Failure

The reaction relies on the nucleophilic attack of the primary amine of


-acetylethylenediamine on the carbonyl of succinic anhydride.[1]

Key Insight: This reaction is quantitative in situ under anhydrous conditions.[2][1] If your crude yield is low, you have likely hydrolyzed your reagent before it could react.[1]

Optimized Protocol Parameters
ParameterRecommendationTechnical Rationale
Stoichiometry 1.05 - 1.10 eq Succinic AnhydrideA slight excess drives the amine (limiting reagent) to completion.[2][1] Large excesses complicate purification as succinic acid is difficult to separate from the product.[1]
Solvent Anhydrous DCM or THF DCM (Dichloromethane): Often the product precipitates out, driving equilibrium forward.[2][1] THF: Good solubility for reactants; product may remain soluble.[1] Avoid: Alcohols (compete as nucleophiles) or wet solvents.[1]
Base Triethylamine (1.0 eq) - Optional Only necessary if using an amine salt.[1] If using free base amine, no exogenous base is needed.[1] Warning: Strong bases promote side reactions.[1]
Temperature 0°C

RT
Start at 0°C to control exotherm. Never heat above 40°C ; this promotes dehydration to the imide.[1]
Visualizing the Pathway & Pitfalls

ReactionPathway Reagents Succinic Anhydride + N-Acetylethylenediamine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack SuccinicAcid Impurity: Succinic Acid Reagents->SuccinicAcid H2O (Hydrolysis) Product Target Product: Succinamic Acid Deriv. Intermediate->Product Ring Opening Imide Impurity: Cyclic Succinimide Product->Imide Heat / Acid (Dehydration)

Figure 1: Reaction pathway showing the primary route (green) and critical yield-loss pathways (red dashed).[2][1]

Module 2: Purification & Isolation (Downstream Recovery)

This is where 80% of yield is lost.[1] The product is a carboxylic acid with an acetamide tail, making it water-soluble and difficult to extract into organic solvents.[1]

The "Self-Validating" Workup Protocol

Do not use a standard "wash with water" workup.[1] You will wash your product down the drain.[1]

Step 1: The Solubility Check
  • Scenario A (Precipitation): If using DCM, check if a white solid has formed.[1]

    • Action: Filter the solid.[1] Wash with cold DCM.[1] This is often pure product.[1]

  • Scenario B (Solution): If the solution is clear (e.g., in THF/DMF).

    • Action: Proceed to pH-Swing Extraction .[1]

Step 2: pH-Swing Extraction (The Gold Standard)
  • Evaporate reaction solvent (keep temp < 40°C).

  • Dissolve residue in Sat. NaHCO₃ (aq) .[1]

    • Why? Converts product to carboxylate salt (

      
      ), locking it in the aqueous phase.[1]
      
  • Wash aqueous layer with Ethyl Acetate (EtOAc) .[1][3]

    • Why? Removes unreacted amine, neutral impurities, and non-polar byproducts.[1] Discard Organic Layer.

  • Acidify aqueous layer to pH ~2-3 using 1N HCl.[1]

    • Why? Protonates the carboxylate (

      
      ), making it less water-soluble.[1]
      
  • Extract vigorously with EtOAc (x3) or n-Butanol (if very polar).

  • Dry (Na₂SO₄) and concentrate.

Workup Decision Tree

WorkupLogic Crude Crude Reaction Mixture SolventCheck Is Solid Precipitate Present? Crude->SolventCheck Filter Filter & Wash (Cold DCM) SolventCheck->Filter Yes Evap Evaporate Solvent SolventCheck->Evap No BaseWash Dissolve in NaHCO3 (aq) Wash with EtOAc Evap->BaseWash Acidify Acidify Aqueous to pH 2 BaseWash->Acidify Keep Aqueous Extract Extract into EtOAc/Butanol Acidify->Extract

Figure 2: Decision logic for maximizing recovery based on physical state of the crude mixture.

Module 3: Troubleshooting & FAQs

Q1: My product is an oil that won't solidify. What happened?

Diagnosis: This is common for succinamic acids containing trace solvent or acetic acid.[2][1] Fix:

  • Azeotrope: Dissolve in DCM and evaporate (x3) to pull off trapped polar solvents.

  • Trituration: Add diethyl ether or hexanes to the oil and scratch the flask sides with a glass rod. This induces nucleation.[1]

  • Vacuum: High vacuum for 12h is often required to solidify these amorphous solids.[1]

Q2: NMR shows a split peak pattern or "extra" CH2 signals.

Diagnosis: You likely have Rotamers .[2][1] Explanation: The amide bonds (both the acetamide and the new succinyl amide) have restricted rotation.[1] This creates cis/trans conformers observable on NMR at room temperature.[1] Validation: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is pure product, not a mixture of impurities.

Q3: I see a peak at ~1780 cm⁻¹ in IR or a new spot on TLC.

Diagnosis: Imidization (Cyclization) . Cause: You likely heated the reaction or the workup (rotovap bath) was too hot (>45°C).[1] The acid attacked the amide to form the 5-membered succinimide ring.[1] Fix: This is irreversible in the current context. You must restart. Keep all steps below 35°C .

Q4: The yield is <40% despite following the protocol.

Diagnosis: Water Contamination . Explanation: Succinic anhydride reacts with water faster than with your amine.[1] If your solvent had 1000ppm water, you lost significant reagent.[1] Fix:

  • Flame-dry glassware.[1]

  • Use a fresh bottle of Succinic Anhydride (it hydrolyzes in the bottle over time—check melting point: pure is 119-120°C).

  • Use molecular sieves in your solvent.[1]

References

  • Reaction Mechanism & Kinetics

    • Computational Study of the Aminolysis of Anhydrides. (2008).[1] Investigates the pathway of succinic anhydride ring opening, confirming the lower activation energy of the concerted mechanism compared to stepwise addition.[1][4]

    • Source: [2][1]

  • Compound Data & Structure

    • 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CID 22689021).[1]

    • Source: [1]

  • Synthetic Methodology (General Anhydride Aminolysis)

    • Conversion of Acid Anhydrides to Amides.[1][5] (2022).[1][5][6] Chemistry LibreTexts.

    • Source: [2][1]

  • Cyclization Side Reactions

    • Succinic anhydride yields the cyclic imide succinimide when heated.[1]

    • Source:

Sources

Optimization

troubleshooting solubility issues with 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid in aqueous buffers

Technical Support Center: Solubility Guide for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid Status: Active Document ID: TS-SOL-2024-089 Last Updated: March 2, 2026 Executive Summary You are likely encountering precipita...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Guide for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

Status: Active Document ID: TS-SOL-2024-089 Last Updated: March 2, 2026

Executive Summary

You are likely encountering precipitation or "cloudy" suspensions when attempting to dissolve 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (henceforth referred to as Compound A ) in standard aqueous buffers (e.g., PBS) or pure water.

The Root Cause: While Compound A is hydrophilic (calculated LogP < 0), it possesses high crystal lattice energy due to its two amide bonds and a terminal carboxylic acid. In its protonated (free acid) state, intermolecular hydrogen bonding (amide stacking) dominates over water solvation, leading to poor solubility.

The Fix: Successful dissolution requires converting the free carboxylic acid into its carboxylate salt form (pH > pKa) or disrupting the amide stacking using a dipolar aprotic co-solvent.

Part 1: Critical Solubility Parameters

Before beginning your protocol, verify your experimental conditions against these physicochemical constants.

ParameterValue / CharacteristicImplication for Solubility
Molecular Weight 202.21 g/mol Small molecule; kinetics of dissolution should be fast if conditions are right.
pKa (Carboxylic Acid) ~4.2 – 4.8 (Theoretical)CRITICAL: Below pH 4.8, the molecule is protonated (neutral) and insoluble. Above pH 6.0, it becomes anionic and soluble.
H-Bond Donors/Acceptors 3 Donors / 4 AcceptorsHigh potential for self-aggregation via amide bonds.
Preferred Solvent Aqueous Buffer (pH > 7.5)Requires base to form the soluble salt.
Co-Solvent DMSO or DMFUse if stock concentration > 10 mM is required.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: I added the powder to water, and it’s just sitting at the bottom. Vortexing didn't help. Why?

Diagnosis: You are likely using unbuffered water (pH ~5.5-6.0). When you add Compound A (a weak acid), it lowers the pH of the water further, driving the equilibrium toward the protonated, insoluble free acid form. Solution:

  • Do not use unbuffered water.

  • Use a buffer with strong capacity at pH 7.4 – 8.0 (e.g., 100 mM Phosphate or HEPES).

  • Emergency Fix: If the powder is already in water, add 1.0 M NaOH dropwise while vortexing until the solution clears. (Aim for a final pH of ~7.5).

Q2: I need a high-concentration stock (50 mM) for animal dosing. PBS isn't working.

Diagnosis: At high concentrations, the "common ion effect" (sodium in PBS) and the limit of aqueous solvation for the amide backbone can cause precipitation. Solution: Use the DMSO "Push" Method :

  • Dissolve the powder completely in 100% DMSO to make a 500 mM "Master Stock."

  • Dilute this Master Stock 1:10 into your aqueous buffer (yielding 50 mM).

  • Note: Ensure the final DMSO concentration (10%) is compatible with your in vivo model.

Q3: Can I heat the solution to get it to dissolve?

Diagnosis: Yes, but with caution. Solution: You may heat the solution to 40–50°C for 5-10 minutes to overcome the lattice energy.

  • Warning: Do not exceed 60°C or heat for >30 minutes. The amide bonds (carbamoyl linkages) are susceptible to hydrolysis at high temperatures, especially in acidic or basic extremes.

Part 3: Decision Tree & Workflow

Use this logic flow to determine the correct dissolution protocol for your specific application.

Dissolution_Workflow Start Start: Define Requirement CheckConc Target Concentration? Start->CheckConc LowConc < 10 mM CheckConc->LowConc HighConc > 10 mM CheckConc->HighConc DirectAq Direct Aqueous Dissolution LowConc->DirectAq CoSolvent Organic Stock Method HighConc->CoSolvent CheckpH Check Buffer pH DirectAq->CheckpH DissolveDMSO Dissolve in 100% DMSO CoSolvent->DissolveDMSO AdjustpH Adjust pH to 7.5 - 8.0 CheckpH->AdjustpH If pH < 7.0 Success Clear Solution CheckpH->Success If pH > 7.4 AdjustpH->Success DiluteAq Dilute dropwise into Buffer DissolveDMSO->DiluteAq DiluteAq->Success Fail Precipitate Persists DiluteAq->Fail Sonication Sonicate (40°C, 5 min) Fail->Sonication Sonication->Success

Figure 1: Decision tree for selecting the optimal dissolution method based on concentration requirements.

Part 4: Step-by-Step Protocols

Protocol A: Standard Aqueous Preparation (For Cell Culture/Assays)

Target: 1 mM – 10 mM solution in PBS.

  • Calculate: Determine the mass required. (e.g., for 10 mL of 10 mM solution:

    
    ).
    
  • Weigh: Weigh the powder into a microcentrifuge tube or glass vial.

  • Volume Addition: Add 90% of the final volume of PBS (pH 7.4) .

  • Observation: The solution will likely appear cloudy or have visible particulates.

  • Titration (The Critical Step):

    • Add 1.0 M NaOH in very small increments (1-2 µL at a time).

    • Vortex for 10 seconds after each addition.

    • Stop immediately when the solution turns clear.

  • Finalize: Verify pH is not > 8.5 (to prevent cell toxicity) and top up to final volume with PBS. Sterilize via 0.22 µm filtration (PES membrane recommended).

Protocol B: High-Concentration Stock (For Chemical Synthesis/Animal Dosing)

Target: > 50 mM Stock.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Add the powder to DMSO to achieve a concentration 10x higher than your final required aqueous concentration.

    • Why? This minimizes the amount of organic solvent in your final biological system.

  • Mixing: Vortex vigorously. If undissolved particles remain, sonicate in a water bath at 40°C for 5 minutes.

  • Dilution: Slowly add this DMSO stock to your aqueous buffer while vortexing the buffer.

    • Technique: Do not add buffer to DMSO; add DMSO to buffer to prevent localized precipitation "shock."

Part 5: Mechanism of Action (Solubility)

Understanding the chemical equilibrium ensures you can adapt this protocol to other buffers.

Ionization_Mechanism Acid Protonated Form (Insoluble) COOH Transition Deprotonation Event Acid->Transition pH < pKa Base Base Added (OH-) Base->Transition Salt Carboxylate Anion (Soluble) COO- + Na+ Transition->Salt pH > pKa Hydration Water Shell Formation Salt->Hydration Dipole Interaction

Figure 2: The transition from insoluble acid to soluble salt upon pH adjustment.

The carboxylic acid group (-COOH) acts as a "switch." Below pH 4.8, the switch is OFF (neutral, insoluble). Above pH 4.8, the switch is ON (negative charge, soluble). By raising the pH to 7.4+, you ensure >99% of the molecules are in the soluble "ON" state [1].

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the Henderson-Hasselbalch relationship to solubility for organic acids).

  • PubChem Database. (n.d.). Compound Summary: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.[1] National Center for Biotechnology Information. (Source for molecular weight and structural identifiers).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Authoritative review on converting weak acids to salts for solubility).

Sources

Troubleshooting

preventing hydrolysis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid during storage

This guide is designed as a specialized technical support resource for researchers working with 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (and similar succinylated linkers). It moves beyond generic advice to address...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers working with 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (and similar succinylated linkers). It moves beyond generic advice to address the specific intramolecular mechanisms that compromise this molecule's stability.

Executive Summary: The "Succinamic" Instability Paradox

Researchers often observe degradation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid and assume it is simple hydrolytic cleavage. However, the primary instability mechanism for this molecule is intramolecular cyclization , driven by the neighboring carboxylic acid group.

This molecule is a succinamic acid derivative . Its stability is governed by a delicate equilibrium between the open-chain acid form and the cyclic succinimide form.

  • The Trap: In acidic conditions or upon dehydration, the molecule cyclizes (losing water, Mass -18 Da).

  • The Break: In alkaline conditions, the amide bond hydrolyzes (cleavage), destroying the linker.

Your Goal: Maintain the molecule in the "Open Acid" state without triggering cyclization or cleavage.

Critical Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the enemy. This is not simple hydrolysis; it is Neighboring Group Participation (NGP) .

The Pathway[1][2]
  • Cyclization (The dominant pathway in storage): The terminal carboxylic acid attacks the amide nitrogen (or vice versa via activation), expelling water to form a 5-membered Succinimide ring. This is favored by low pH and lyophilization (removal of water drives the equilibrium toward the anhydride/imide).

  • Hydrolysis (The cleavage event): Water or Hydroxide attacks the amide carbonyl. This breaks the linker into ethylenediamine and succinic acid. This is favored by high pH (>8.0) and elevated temperatures .

Visualization: The Degradation Cascade

The following diagram illustrates the competing pathways you must control.

DegradationPathway Intact Intact Molecule (Succinamic Acid Form) MW: ~202 Da TS Transition State (Tetrahedral Intermediate) Intact->TS Acidic pH / Heat Cleavage Cleavage Products (Succinic Acid + Amine) Linker Destroyed Intact->Cleavage High pH (>8.0) Direct Hydrolysis Succinimide Cyclic Succinimide (Reactive Intermediate) Mass: [M-18] TS->Succinimide - H2O (Dehydration) Succinimide->Intact + H2O (Reversible) Succinimide->Cleavage Hydrolysis

Figure 1: The stability equilibrium. Note that "storage" degradation often results in the yellow Succinimide path (Mass -18), while "handling" errors lead to the red Cleavage path.

Storage & Handling Protocols (The "How")

A. Solid State Storage (Long-Term)

The greatest risk in the solid state is moisture-induced autocatalysis . Even trace water can allow the carboxylic acid protons to mobilize and catalyze cyclization.

ParameterRecommendationScientific Rationale
Temperature -20°C or lower Arrhenius kinetics: Reducing T slows the nucleophilic attack of the nitrogen on the carboxyl.
Atmosphere Argon/Nitrogen Flush Prevents absorption of atmospheric moisture.
Container Amber Glass + Desiccant Light can accelerate oxidation of the amide (minor risk), but desiccation is critical to prevent hydrolysis.
Form Crystalline Powder Amorphous solids (lyophilized) have higher surface energy and are more hygroscopic, increasing degradation risk.
B. Solution Handling (Short-Term)

When dissolving the molecule for experiments, the clock starts ticking.

  • Optimal pH Window: 5.5 – 6.5 .

    • Why? At pH < 4, acid-catalyzed cyclization to succinimide accelerates. At pH > 7.5, base-catalyzed hydrolysis of the amide bond accelerates.

  • Buffer Selection: Use non-nucleophilic buffers.

    • Recommended: MES, Acetate, or Phosphate (at pH 6.0).

    • Avoid: Primary amines (Tris, Glycine) which can react with any formed succinimide, permanently altering the molecule.

  • Solvent: DMSO or DMF stocks are stable if anhydrous .

    • Warning: Commercial DMSO often contains water. Use molecular sieves to dry solvents before making stock solutions.

Troubleshooting Guide & FAQs

Scenario 1: "My LC-MS shows a peak at [M-18]."

Diagnosis: You have formed the Succinimide intermediate.[1][2] Cause: The sample was likely exposed to acidic conditions or heated during drying (e.g., SpeedVac). Fix:

  • Raise pH to 7.0–7.5 in aqueous solution for 30 minutes. The ring will open back up to the acid form (reversible hydrolysis).

  • Prevention: Do not use heat to dry the sample. Lyophilize from neutral pH only.

Scenario 2: "The compound has lost activity in conjugation reactions."

Diagnosis: Hydrolytic Cleavage. Cause: Storage at pH > 8.0 or repeated freeze-thaw cycles in unbuffered water. Verification: Check LC-MS for a peak corresponding to Succinic Acid (MW ~118) or the acetamido-ethylamine fragment. Fix: This is irreversible. Discard sample.

Scenario 3: "Can I store the stock solution in water?"

Answer: No. Even at -20°C, the "local pH" changes during freezing (eutectic formation) can cause drastic acidity spikes, driving cyclization.

  • Protocol: Store as a solid. If solution is necessary, store in anhydrous DMSO at -80°C.

Analytical QC Protocol

Before using valuable linker material in a complex synthesis, validate its integrity.

Step-by-Step QC Method:

  • Dissolve: Prepare a 1 mg/mL sample in 50:50 Acetonitrile:Water (neutral pH).

  • Run: Reverse-Phase HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% Formic Acid (Keep run time short to minimize on-column degradation).

    • Mobile Phase B: Acetonitrile.

  • Analyze:

    • Target Peak: Retention time

      
      . Mass 
      
      
      
      .
    • Impurity A (Succinimide):

      
       (more hydrophobic). Mass 
      
      
      
      .
    • Impurity B (Hydrolysis):

      
       (more polar). Mass components.
      

References

  • Kinetics of Hydrolysis of Succinimides. ResearchGate. (Detailed kinetic analysis of the ring-opening mechanism of succinimide derivatives).

  • Linker substitution influences succinimide ring hydrolysis equilibrium. PubMed Central (NIH). (Discusses the stability of succinyl linkers in Antibody-Drug Conjugates).

  • Deamidation and Succinimide Formation. Journal of Pharmaceutical Sciences. (Foundational text on the aspartimide/succinimide degradation pathway in peptides and linkers).

  • 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid Compound Summary. PubChem. (Chemical and physical properties).[3][4][5][6][7][8][9]

Sources

Optimization

purification strategies for removing unreacted 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

The following technical guide is designed to assist researchers and drug development professionals in the purification and removal of unreacted 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5). This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers and drug development professionals in the purification and removal of unreacted 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5). This guide adopts a physicochemical-first approach, leveraging the molecule's specific properties (hydrophilicity, acidity) to define robust separation strategies.

Molecule Profile & Separation Physics

Before selecting a protocol, we must understand the "enemy." This molecule is a polar, acidic succinic spacer derivative. Its removal strategy hinges on its high water solubility and ionizable carboxylic acid group.

PropertyValueImplication for Purification
Molecular Weight 202.21 g/mol Easily removed from proteins/polymers via dialysis/TFF (cutoff >1 kDa).
LogP -1.7 (Predicted)Highly Hydrophilic. Will not retain well on standard C18. Remains in aqueous phase during extraction.
pKa (Acid) ~4.2 (Carboxylic Acid)Ionized (negative charge) at pH > 5. Neutral at pH < 3.
Functional Groups Carboxylic Acid, AmideSusceptible to anion exchange; stable in mild aqueous buffers.

Purification Strategy Decision Matrix

Select your workflow based on the nature of your Target Product .

Purification_Decision_Tree Start Start: Mixture contains Product + Unreacted Acid ProductType What is your Target Product? Start->ProductType SmallMol Small Molecule (< 1 kDa) ProductType->SmallMol Biologic Biologic / Polymer (> 5 kDa) ProductType->Biologic Solubility Is Product Water Soluble? SmallMol->Solubility TFF Protocol D: Dialysis / TFF (Size Exclusion) Biologic->TFF Size Diff > 10x LLE Protocol A: Liquid-Liquid Extraction (Basic Wash) Solubility->LLE No (Organic Soluble) Resin Protocol B: Solid Phase Scavenging (Basic Resin) Solubility->Resin Yes (Water Soluble) Flash Protocol C: Flash/Prep HPLC (HILIC or C18-Aq) Solubility->Flash Complex Mixture

Figure 1: Decision tree for selecting the optimal purification method based on product solubility and molecular weight.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Hydrophobic small molecule products (e.g., protected peptides, organic drugs). Mechanism: Exploits the high polarity and acidity of the impurity to trap it in the aqueous phase while the product partitions into the organic phase.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Buffer: Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5).

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in the organic solvent (e.g., 50 mL EtOAc).

  • Basification: Add an equal volume of Saturated NaHCO₃.

  • Partition: Shake vigorously for 2 minutes. The unreacted 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid will deprotonate (COO⁻) and partition >99% into the aqueous layer due to its LogP of -1.7 and ionic charge [1].

  • Separation: Collect the organic layer.

  • Repeat: Perform the NaHCO₃ wash 2 more times to ensure complete removal.

  • Acid Wash (Optional): If your product is base-sensitive, wash quickly with dilute citric acid or brine immediately after.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Solid-Phase Scavenging (SPE)

Best for: Water-soluble small molecule products where LLE is impossible. Mechanism: Uses a solid-supported base (polymer-bound carbonate or amine) to chemically bind the acidic impurity.

Recommended Resin: Polymer-supported Carbonate (PS-CO3) or Tertiary Amine (PS-DEA).

Step-by-Step:

  • Calculation: Calculate the theoretical excess of the unreacted acid. Use 3–4 equivalents of scavenger resin relative to the impurity.

  • Equilibration: Pre-swell the resin in the reaction solvent (e.g., MeOH, DMF, or Water) for 15 minutes.

  • Incubation: Add the resin to your crude mixture. Agitate gently (orbital shaker) for 2–4 hours at room temperature.

    • Mechanism:[1]Resin-N(Et)2 + R-COOH -> Resin-NH(Et)2(+) ... (-)OOC-R

  • Filtration: Filter off the resin using a fritted funnel or syringe filter. The impurity remains trapped on the solid phase.

  • Wash: Wash the resin cake with a small volume of solvent to recover any physically adsorbed product.

  • Analysis: Check the filtrate by LC-MS. The peak for MW 202 should be absent.

Protocol C: Preparative HPLC (Reverse Phase)

Best for: High-purity requirements or when the product and impurity have similar solubility. Challenge: The impurity is very polar and elutes near the void volume (dead time) on standard C18 columns.

Optimized Conditions:

  • Column: C18-Aq (Water-wettable C18) or HILIC (Hydrophilic Interaction Liquid Chromatography). Standard C18 often leads to peak collapse for such polar acids.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic form, slightly improving retention on C18) OR 10 mM Ammonium Acetate (pH 5) for HILIC.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • C18-Aq: Start at 0% B (100% Aqueous) hold for 2-3 mins, then ramp to 20% B. The impurity will elute early; hydrophobic product elutes later.

    • HILIC: Start at 95% B (ACN), ramp down to 60% B. The polar impurity will be retained longer, separating it from less polar byproducts.

Protocol D: Dialysis / TFF (Tangential Flow Filtration)

Best for: Protein conjugates, Nanoparticles, or Antibodies. Mechanism: Size exclusion. MW 202 Da is significantly smaller than the cutoff.

Step-by-Step:

  • Membrane Selection: Use a membrane with a Molecular Weight Cut-Off (MWCO) of 2 kDa or 3.5 kDa.

  • Buffer: Use PBS or TBS (pH 7.4). At this pH, the acid is soluble and anionic, preventing non-specific adsorption to the protein.

  • Cycles: Perform 3-4 buffer exchanges (dialysis) or 5-7 diavolumes (TFF).

  • Validation: Measure the absorbance of the permeate at 210-220 nm (peptide bond region) to monitor the elution of the small molecule.

Troubleshooting & FAQ

Q1: I tried C18 HPLC, but the impurity elutes with the solvent front. How do I quantify it? A: This is expected due to the LogP of -1.7. To retain and quantify it:

  • Use "Phase Collapse" Resistant Columns: Use a C18-Aq column designed for 100% water.

  • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. This forms a hydrophobic ion pair with the amine/amide functions, increasing retention [2].

  • Switch to HILIC: This is the gold standard for small polar acids.

Q2: My product is acid-sensitive. Can I use the scavenger resin? A: Yes, but choose the right resin. Use a weak anion exchanger (WAX) or Polymer-supported Bicarbonate . Avoid strong anion exchangers (SAX) with hydroxide counter-ions if your product is base-sensitive, as they can create a locally high pH.

Q3: Can I remove this impurity by lyophilization? A: No. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is a non-volatile solid (MW 202). Lyophilization will remove water/solvents but leave the salt/acid form behind. Sublimation is not applicable.

Q4: I see a new impurity peak at MW ~184 Da. What is it? A: This is likely N-(2-acetamidoethyl)succinimide . Under acidic conditions or high heat (e.g., during rotary evaporation), the open-chain acid can cyclize to form the succinimide ring (Loss of H₂O: 202 - 18 = 184).

  • Fix: Avoid heating the crude mixture above 40°C. Neutralize the fraction immediately after collection.

References

  • PubChem. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (Compound).[2] National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Ion-Pair Chromatography). Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Section on Removal of Small Molecules). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: pH Optimization for 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid Conjugation

The following Technical Support Guide addresses the optimization of pH conditions for conjugating 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (also known as N-acetyl-ethylenediamine-succinamic acid ). This guide is str...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of pH conditions for conjugating 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (also known as N-acetyl-ethylenediamine-succinamic acid ).

This guide is structured for researchers requiring precise control over EDC/NHS coupling chemistries.

Status: Operational | Senior Scientist: Dr. A. Vance | Topic: Carboxyl-to-Amine Conjugation

The Core Challenge: The "pH Paradox"

The conjugation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (a carboxyl-terminated linker) typically utilizes carbodiimide chemistry (EDC/NHS). This creates a fundamental conflict known as the "pH Paradox":

  • Activation requires acidity (pH 4.5–6.0): EDC is most stable and effective at activating the carboxyl group in slightly acidic conditions.[1]

  • Coupling requires basicity (pH 7.0–8.5): The target primary amine (e.g., on a protein or surface) must be deprotonated (nucleophilic) to attack the activated ester.

The Solution: Do not use a single "compromise" pH. You must utilize a Two-Step pH Shift Protocol .

Step-by-Step Optimization Guide

Phase 1: Activation (The Acidic Environment)

Objective: Convert the terminal carboxyl group of the linker into a stable amine-reactive NHS-ester.

  • Optimal pH: 5.0 – 6.0[1]

  • Recommended Buffer: MES (2-(N-morpholino)ethanesulfonic acid), 50–100 mM.

  • Why this works:

    • The pKa of the terminal carboxylic acid on this linker is approximately 4.5 . At pH 5.5, the carboxyl is ionized (COO⁻), which is required to attack the carbodiimide (EDC).

    • EDC hydrolysis is minimized at this lower pH.

    • Critical Note: Avoid phosphate or carboxylate buffers (e.g., Citrate, Acetate) in this step, as they compete with the reaction.

Phase 2: Conjugation (The Basic Shift)

Objective: Facilitate the nucleophilic attack of the target amine on the NHS-activated linker.

  • Optimal pH: 7.2 – 8.0[1]

  • Recommended Buffer: PBS (Phosphate Buffered Saline) or HEPES, adjusted to pH 7.5.

  • Why this works:

    • Primary amines (Lysine residues) have a pKa ~10.5. At pH 7.5, a small but sufficient fraction is deprotonated (NH₂) and highly nucleophilic.

    • Risk Factor: NHS-esters hydrolyze rapidly at pH > 8.0 (Half-life < 1 hour).[2] You must work quickly or keep the pH close to 7.2–7.5 to balance reactivity vs. stability.

Visualization: The pH Shift Workflow

The following diagram illustrates the mechanistic flow and the critical pH transition points.

pH_Optimization_Workflow cluster_0 Critical Control Point: Hydrolysis Risk Start 3-[(2-Acetamidoethyl) carbamoyl]propanoic acid Activation Step 1: Activation (EDC / NHS) Start->Activation Dissolve in MES pH 5.0 - 6.0 Intermediate Semi-Stable NHS-Ester Activation->Intermediate Forms O-acylisourea then NHS-ester Coupling Step 2: Coupling (Target Amine Addition) Intermediate->Coupling pH Shift to 7.2 - 8.0 (Add Phosphate/HEPES) Product Final Conjugate (Stable Amide Bond) Coupling->Product Nucleophilic Attack (Amide Bond Formation)

Caption: Logical workflow for the Two-Step pH Shift Protocol. Note the critical transition from MES (Activation) to Phosphate (Coupling) to maximize yield.

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Symptom: The linker fails to attach to the protein/surface effectively.

  • Root Cause A (pH too low during coupling): If the coupling pH is < 6.5, the target amines are protonated (NH₃⁺) and cannot react.

    • Fix: Ensure the final mixture pH is > 7.2 after adding the protein.

  • Root Cause B (Hydrolysis): If the activation step (Step 1) was performed at pH > 7.0, the active ester hydrolyzed before it could react.

    • Fix: Strictly use MES pH 5.0–6.0 for the first 15 minutes.

Issue 2: Precipitation of the Linker

Symptom: The solution becomes cloudy upon adding EDC.

  • Root Cause: The linker (3-[(2-Acetamidoethyl)carbamoyl]propanoic acid) has a peptide-like backbone (two amide bonds). It may aggregate if the concentration is too high in an acidic buffer near its isoelectric point.[1]

  • Fix:

    • Pre-dissolve the linker in a small volume of DMSO (up to 10% final volume) before adding to the aqueous MES buffer.

    • Maintain linker concentration below 10 mM during activation.

Issue 3: Protein Crosslinking (Aggregation)

Symptom: The target protein forms high molecular weight aggregates (smear on SDS-PAGE).

  • Root Cause: You likely performed a "One-Pot" reaction where EDC activated the protein's carboxyls as well as the linker.

  • Fix: Use the Two-Step Protocol . Activate the linker alone first, quench any excess EDC (optional, using 2-mercaptoethanol), and then add the protein. This ensures only the linker is activated.

Reference Data: Buffer Selection Matrix

Reaction PhaseRecommended BufferpH RangeNotes
Activation MES 4.7 – 6.0Ideal for EDC stability.[2] Non-nucleophilic.[3]
Activation Acetate 4.5 – 5.5Acceptable, but MES is superior for stability.
Coupling PBS (Phosphate) 7.2 – 7.5Standard.[4] Phosphate can catalyze NHS hydrolysis, so work fast.
Coupling HEPES 7.2 – 8.0Good alternative to PBS. Does not contain primary amines.
Forbidden Tris / Glycine AnyDO NOT USE. These contain primary amines that will compete with your target.

Frequently Asked Questions (FAQs)

Q: Can I use Sulfo-NHS instead of NHS for this linker? A: Yes, and it is often preferred. Sulfo-NHS esters are water-soluble and charged, which prevents the hydrophobic linker from precipitating in aqueous solutions. The pH optimization remains identical [1].

Q: How fast does the NHS-ester hydrolyze if I overshoot the pH? A: At pH 8.6, the half-life of an NHS-ester is approximately 10 minutes .[2] At pH 7.5, it is roughly 4–5 hours . This is why we recommend a target pH of 7.2–7.5 for the coupling step—it buys you time [2].

Q: My linker solution is acidic. Do I need to adjust it before adding EDC? A: Yes. If you dissolve the free acid form of the linker in water, the pH may drop below 4.0. At pH < 4.0, the carboxyl group is fully protonated and reacts poorly with EDC. Adjust the pH to 5.0–6.0 using dilute NaOH before adding EDC.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for EDC/NHS chemistry mechanisms and hydrolysis rates).

  • Staros, J. V., et al. (1986). "Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide coupling." Analytical Biochemistry, 156(1), 220-222.

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook." (Provides detailed half-life tables for NHS esters at varying pH).

Sources

Optimization

minimizing side reactions during 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in bioconjugation and peptide chemistry: the activation of succinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in bioconjugation and peptide chemistry: the activation of succinic acid monoamides.

When working with 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid , researchers frequently encounter frustratingly low yields and unexplained mass balance shifts. This guide will dismantle the root causes of these side reactions, explain the mechanistic causality behind them, and provide self-validating protocols to ensure your amidation reactions succeed.

Mechanistic Causality: The Succinimide Trap

To solve a chemical problem, we must first understand the kinetic environment. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is a succinic acid monoamide. When you activate its terminal carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or NHS ester), you inadvertently create a kinetic race.

The secondary amide nitrogen in the molecule is positioned exactly five atoms away from the newly activated electrophilic carbonyl carbon. This proximity enables a highly favored 5-exo-trig-like intramolecular cyclization. The amide nitrogen attacks the activated carbonyl, expelling the leaving group and forming a stable 5-membered succinimide ring [1]. Because intramolecular reactions (unimolecular) are kinetically much faster than intermolecular bimolecular collisions, this dead-end cyclization often outcompetes the desired attack by your target amine[2].

KineticCompetition A Activated Monoamide (High Energy Intermediate) B Succinimide Byproduct (Intramolecular Cyclization) A->B Fast (k_intra) Favored by Base & Heat C Desired Amide Conjugate (Intermolecular Coupling) A->C Slow (k_inter) Requires High [Amine]

Figure 1: Kinetic competition between intramolecular succinimide cyclization and intermolecular amidation.

Troubleshooting FAQs

Q: Why is my conjugation yield consistently below 20%, and what is the major byproduct? A: You are observing the succinimide byproduct. During amidation procedures, the primary or secondary amide in succinic acid monoamide derivatives is highly susceptible to cyclization to the corresponding succinimide[1]. If you analyze your crude mixture via LC-MS, the major peak will likely correspond to the mass of your starting material minus 18 Da (loss of water), representing the dehydrated, cyclized succinimide.

Q: How does the choice of coupling reagent influence succinimide formation? A: Reagents that generate aggressively reactive, short-lived intermediates (like HATU, HBTU, or PyBOP) increase the rate of all downstream reactions. However, because the intramolecular cyclization is a unimolecular process, it benefits disproportionately from highly reactive leaving groups[2]. Transitioning to a system that forms a slightly less reactive but more stable intermediate—such as an Oxyma ester (via DIC/Oxyma) or a sulfo-NHS ester—can alter the chemoselectivity in favor of the bimolecular intermolecular coupling.

Q: What is the role of base (e.g., DIPEA, TEA) in this side reaction? A: Excess base is the primary catalyst for succinimide formation. Tertiary amines deprotonate the secondary amide nitrogen, vastly increasing its nucleophilicity and accelerating cyclization[3]. Self-validating protocol rule: If you must use a base to neutralize an amine hydrochloride salt, use exactly 1.0 equivalent of a sterically hindered, weaker base like 2,4,6-collidine, or switch to a base-free coupling system entirely.

Q: Are NHS esters completely stable once formed? A: No. While sulfo-NHS esters are relatively stable in slightly acidic aqueous conditions, NHS esters are not always innocent acylating agents. The succinimide ring itself can undergo further non-canonical ring-opening reactions depending on the nucleophile and the microenvironment, complicating the conjugate profile[4]. Therefore, immediate use of the activated intermediate is critical.

Quantitative Data: Condition Optimization

To illustrate the impact of reaction conditions on chemoselectivity, below is a comparative matrix of typical conversion rates when activating 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

Coupling SystemBase AddedTempTarget Amine Eq.Desired Amide Yield (%)Succinimide Yield (%)
HATU / HOAt2.0 eq DIPEA25°C1.0 eq< 15%> 80%
EDC / NHSNone (pH 7.4)25°C1.0 eq45%40%
EDC / sulfo-NHSNone (pH 6.0)4°C5.0 eq75%15%
DIC / Oxyma PureNone0°C to 25°C2.0 eq85% < 5%

Note: Data reflects typical conversion rates observed via LC-MS monitoring. Yields will vary based on the steric hindrance and nucleophilicity of the specific target amine.

Validated Experimental Protocols

Protocol A: Base-Free DIC/Oxyma Amidation (Organic Phase)

Objective: To couple the monoamide to a primary amine in organic solvents while suppressing intramolecular cyclization. Causality Check: This protocol eliminates tertiary bases (preventing amide deprotonation) and utilizes in situ activation at low temperatures to favor bimolecular kinetics.

  • Preparation: Dissolve 1.0 equivalent of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid and 2.0 to 5.0 equivalents of the target amine in anhydrous DMF (Concentration: 0.1 M to 0.2 M relative to the acid). Self-validation: High concentration drives the bimolecular reaction rate.

  • Catalyst Addition: Add 1.1 equivalents of Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Stir until fully dissolved.

  • Thermal Control: Chill the reaction mixture to 0–5°C using an ice bath. Self-validation: Lowering the thermal energy suppresses the higher-activation-energy intramolecular cyclization.

  • Activation: Slowly add 1.1 equivalents of N,N′-Diisopropylcarbodiimide (DIC) dropwise over 5 minutes.

  • Propagation: Stir at 0–5°C for 1 hour, then allow the reaction to naturally warm to room temperature (20–25°C) and stir for an additional 2 hours.

  • Isolation: Quench the reaction with a few drops of water. Remove DMF under reduced pressure or precipitate the product using cold diethyl ether, followed by standard chromatographic purification.

Workflow S1 1. Co-dissolve Monoamide & Target Amine (Use 2-5 eq of Target Amine) S2 2. Add Oxyma Pure (1.1 eq) (Nucleophilic catalyst, neutral pH) S1->S2 S3 3. Cool Reaction to 0-5°C (Suppresses cyclization kinetics) S2->S3 S4 4. Dropwise Addition of DIC (1.1 eq) (Initiates controlled activation) S3->S4 S5 5. Stir at 0°C for 1h, then RT for 2h (Allows complete conversion) S4->S5 S6 6. Isolate Desired Amide Conjugate (High Yield, Minimal Byproduct) S5->S6

Figure 2: Optimized base-free DIC/Oxyma activation workflow to minimize succinimide formation.

Protocol B: Aqueous EDC/sulfo-NHS Bioconjugation

Objective: Conjugating 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid to lysine residues on a carrier protein.

  • Buffer Selection: Dissolve the monoamide in 0.1 M MES buffer, pH 6.0. Self-validation: EDC/NHS activation is highly pH dependent; pH 6.0 minimizes base-catalyzed cyclization while keeping EDC highly active[5].

  • Pre-activation: Add 2.0 equivalents of sulfo-NHS and 2.0 equivalents of EDC. React for exactly 15 minutes at 4°C.

  • Conjugation: Immediately add the activated mixture to the target protein dissolved in 0.1 M Phosphate buffer, pH 7.5 (to ensure lysine side chains are deprotonated and nucleophilic).

  • Incubation: React for 2 hours at room temperature, then remove excess reagents via a desalting column.

References

1.[5] instructions - edc - Thermo Fisher Scientific | Source: thermofisher.com | 5 2.[4] Thio-NHS esters are non-innocent protein acylating reagents - PMC | Source: nih.gov | 4 3.[1] B(OCH 2 CF 3 ) 3 -mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether | Source: rsc.org | 1 4.[2] Side reactions in peptide synthesis: An overview | Source: bibliomed.org | 2 5.[3] US8703878B2 - High-molecular weight conjugate of steroids | Source: google.com |3

Sources

Troubleshooting

Technical Support Center: High-Purity Crystallization of 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid

Executive Summary 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is a critical bifunctional linker used in antibody-drug conjugates (ADCs) and surface modification. It contains a terminal carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is a critical bifunctional linker used in antibody-drug conjugates (ADCs) and surface modification. It contains a terminal carboxylic acid and two internal amide bonds. Its purification is often complicated by its high water solubility, tendency to "oil out," and the risk of thermal cyclization to the corresponding succinimide impurity.

This guide moves beyond generic protocols to address the specific physicochemical challenges of succinamic acid derivatives.

Module 1: Solvent Selection & Solubility

Q1: I am trying to recrystallize the crude product from water, but the recovery is extremely low (<30%). What is happening?

A: The molecule is highly polar due to the carboxylic acid and two amide motifs. While it is soluble in hot water, its solubility in cold water remains high, leading to significant losses in the mother liquor.

Recommended Protocol: Switch to a Mixed-Solvent System (Solvent/Anti-Solvent) . The most robust system for this class of linkers is Methanol/Ethyl Acetate or Ethanol/Ethyl Acetate .

  • Solvent (Good): Methanol or Ethanol (Dissolves the polar amide/acid).

  • Anti-Solvent (Poor): Ethyl Acetate (Precipitates the product while keeping non-polar impurities in solution).

Solvent SystemSuitabilityNotes
Water Low YieldHigh loss to mother liquor; risk of hydrolysis.
Ethanol (Hot) ModerateGood for initial dissolution; may need cooling to -20°C.
EtOH / EtOAc High Best balance of yield and purity.
Acetonitrile LowOften causes "oiling out" (phase separation) rather than crystallization.

Q2: My product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs when the solution enters the metastable zone too quickly or when the solvent polarity gap is too wide (e.g., adding Hexane to Methanol).

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution (add a small amount of the "Good" solvent if necessary).

  • Seeding: Add a few seed crystals of pure product at the cloud point.

  • Slower Addition: Add the anti-solvent (EtOAc) dropwise with vigorous stirring.

  • Temperature Control: Cool slowly (1°C/min). Do not plunge hot solution directly into ice.

Module 2: Process Parameters & Troubleshooting

Q3: I see a new impurity peak (M-18) by LC-MS after recrystallization. What is it?

A: This is the cyclic succinimide derivative (N-[2-acetamidoethyl]succinimide). Succinamic acids (amide-acids) are prone to intramolecular cyclization under heat, releasing water (Mass - 18).

  • Mechanism: The amide nitrogen attacks the carboxylic carbonyl.

  • Trigger: Prolonged heating (>60°C) or acidic pH.

Prevention Protocol:

  • Limit Heat: Do not boil the solvent for extended periods. Dissolve rapidly at reflux and cool immediately.

  • Avoid Strong Acids: Do not add HCl or H2SO4 to aid crystallization; this catalyzes the cyclization.

  • Vacuum Drying: Dry the crystals at <40°C under high vacuum to remove solvent without thermal stress.

Q4: How do I remove unreacted Succinic Acid impurity?

A: Succinic acid is a common starting material/byproduct.[1]

  • Solubility Difference: Succinic acid is significantly more soluble in Ethanol than your target amide-acid.

  • Technique: Use a "Hot Filtration" or wash the final filter cake with cold Ethanol. The succinic acid will wash away, leaving the purified linker.

Module 3: Visual Workflows
Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Crude Product SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Add EtOAc (Anti-Solvent) until turbid Soluble->Yes Yes No Filter Hot (Remove Salts) Soluble->No No (Insolubles) Cooling Cool to Room Temp (Slowly) Yes->Cooling No->Yes OilCheck Oiling Out? Cooling->OilCheck Crystallization Crystallization OilCheck->Crystallization No Reheat Reheat & Add Seed OilCheck->Reheat Yes Reheat->Cooling

Caption: Decision tree for selecting the optimal solvent system and handling phase separation issues.

Figure 2: Thermal Degradation Pathway (The "M-18" Risk)

Degradation Target Target Molecule (Succinamic Acid Form) MW: ~202 Da Heat Heat (>60°C) / Acid Target->Heat Impurity Cyclic Succinimide (Impurity) MW: ~184 Da (M-18) Heat->Impurity Cyclization Water H2O Heat->Water Elimination

Caption: Mechanism of impurity formation during overheating. Avoid prolonged boiling to prevent this side reaction.

Module 4: Step-by-Step Protocol

Objective: Purify 10g of crude 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

  • Dissolution:

    • Place 10g crude solid in a 250mL Erlenmeyer flask.

    • Add Ethanol (absolute) in 10mL portions while heating to 50-55°C (Do not exceed 60°C).

    • Swirl until dissolved. If a small amount of solid remains after 50mL, filter hot (this is likely inorganic salt).

  • Precipitation:

    • Remove from heat.

    • While stirring, slowly add Ethyl Acetate (approx. 20-30mL) until a faint, persistent cloudiness appears.

    • Add 1-2mL of Ethanol to just clear the cloudiness.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1 hour).

    • Transfer to a fridge (4°C) for 4 hours.

    • Note: If oiling occurs, scratch the glass with a rod or add a seed crystal.

  • Isolation:

    • Filter the white crystals using a Buchner funnel.

    • Wash: Wash the cake with 2 x 10mL of cold Ethyl Acetate/Ethanol (3:1 mix).

    • Dry: Dry in a vacuum oven at 35°C for 12 hours.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amide recrystallization and solvent selection).

  • Organic Syntheses. (1963). Succinimide from Succinic Acid (Cyclization Principles). Coll. Vol. 4, p.890. (Demonstrates the thermal cyclization risk of succinic derivatives).

  • PubChem Compound Summary. (2024). 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CID 22689021).[2] National Center for Biotechnology Information.

  • National Institutes of Health (NIH). (2020). Two-Stage Crystallization for the Recovery of Succinic Acid. (Provides solubility data for succinic acid derivatives in ethanol/water systems).

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Interpretation Guide: 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid

The following guide details the 1H NMR interpretation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid , a critical heterobifunctional linker used in bioconjugation and drug delivery systems. Introduction & Structural Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR interpretation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid , a critical heterobifunctional linker used in bioconjugation and drug delivery systems.

Introduction & Structural Context

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5), often referred to as N-acetyl-N'-succinyl-ethylenediamine , serves as a hydrophilic spacer in antibody-drug conjugates (ADCs) and hydrogel crosslinkers. Its structure combines a succinic acid monoamide moiety with an acetamido-ethyl chain.

Accurate NMR characterization is vital to distinguish this product from its precursors—Succinic Anhydride and N-Acetylethylenediamine —and to verify the integrity of the amide linkages.

Molecular Structure & Proton Assignment

The molecule consists of three distinct spin systems:

  • Acetyl Group: A methyl singlet.

  • Ethylenediamine Bridge: Two methylene groups in similar amide environments.

  • Succinyl Chain: Two methylene groups with distinct chemical environments (unlike the symmetric succinic anhydride).

G cluster_legend Signal Regions Acetyl Acetyl Methyl (A) ~1.78 ppm Amide1 Amide NH (B) ~7.8-8.0 ppm Acetyl->Amide1 Ethylene Ethylene Bridge (C, D) ~3.0-3.1 ppm Amide1->Ethylene Amide2 Amide NH (E) ~7.8-8.0 ppm Ethylene->Amide2 Succinyl_Alpha Succinyl Alpha (F) ~2.3 ppm Amide2->Succinyl_Alpha Succinyl_Beta Succinyl Beta (G) ~2.4 ppm Succinyl_Alpha->Succinyl_Beta Acid Carboxylic Acid (H) ~12.0 ppm Succinyl_Beta->Acid Aliphatic Aliphatic Amide/Aromatic Amide/Aromatic Aliphatic->Amide/Aromatic Acidic Acidic Amide/Aromatic->Acidic

Figure 1: Connectivity and predicted chemical shift zones for the target molecule.

Experimental Protocol

To ensure high-resolution data and observation of exchangeable protons, DMSO-d6 is the solvent of choice. D2O will cause the amide and acid protons to disappear due to deuterium exchange.

Method
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D). Ensure the sample is free of paramagnetic impurities (e.g., residual catalyst) which broaden lines.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the carboxylic acid proton.

    • Scans: 16–32 scans are typically sufficient.

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Spectrum Interpretation & Comparative Analysis

The Product Spectrum (DMSO-d6)

The spectrum is characterized by the loss of symmetry found in the starting materials and the downfield shift of the ethylenediamine protons.

Proton LabelChemical GroupShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-1 COOH12.0 - 12.5Broad Singlet1HAcidic proton; highly dependent on concentration/water content.
H-2, H-5 NH (Amide)7.80 - 8.10Triplet / Broad2HAmide protons coupling to adjacent CH2 groups.
H-3, H-4 N-CH2-CH2-N3.00 - 3.15Multiplet4HBoth CH2 groups are now adjacent to amides, shifting them downfield.
H-6 CO-CH2 (Succinyl)2.40 - 2.45Triplet2HAlpha to the carboxylic acid.
H-7 NH-CO-CH22.28 - 2.35Triplet2HAlpha to the amide. (Often overlaps with H-6).
H-8 CO-CH3 (Acetyl)1.75 - 1.80Singlet3HCharacteristic sharp singlet for the acetyl cap.
Comparative Analysis: Product vs. Alternatives

Distinguishing the product from its precursors is critical for assessing conversion and purity.

Comparison 1: vs. N-Acetylethylenediamine (Precursor)

The key indicator of reaction progress is the shift of the methylene protons adjacent to the free amine.

  • Precursor: The CH2 next to the free amine appears upfield at ~2.60 ppm .

  • Product: Upon reaction with succinic anhydride, this signal shifts downfield to ~3.0–3.1 ppm (overlapping with the other methylene).

Comparison 2: vs. Succinic Anhydride (Precursor)
  • Precursor: Succinic anhydride shows a single singlet at ~2.93 ppm (in DMSO-d6) due to symmetry.

  • Product: The ring opening breaks this symmetry, splitting the signal into two triplets at ~2.3 ppm and ~2.4 ppm .

Comparison 3: vs. Succinic Acid (Hydrolysis Impurity)
  • Impurity: Succinic acid (formed by hydrolysis of the anhydride) appears as a singlet at ~2.42 ppm .

  • Differentiation: This singlet often overlaps with the product's triplets. Look for integration mismatches in the 2.3–2.5 ppm region. If the integral is >4H relative to the acetyl singlet (3H), hydrolysis has occurred.

Decision Logic for Quality Control

Use the following logic flow to interpret your spectrum during synthesis monitoring.

QC_Flow Start Acquire 1H NMR (DMSO-d6) Check_26 Check 2.55 - 2.65 ppm region Start->Check_26 Has_26 Triplet Present? Check_26->Has_26 Unreacted IMPURITY: Unreacted N-acetylethylenediamine Has_26->Unreacted Yes Check_29 Check ~2.93 ppm Has_26->Check_29 No Has_29 Singlet Present? Check_29->Has_29 Anhydride IMPURITY: Residual Succinic Anhydride Has_29->Anhydride Yes Check_Int Integrate 2.3-2.5 ppm region Normalize to Acetyl (1.8 ppm = 3H) Has_29->Check_Int No Int_Value Integral Value? Check_Int->Int_Value SuccAcid IMPURITY: Succinic Acid (Hydrolysis) Int_Value->SuccAcid > 4.2H Pass PASS: Target Product Confirmed Int_Value->Pass ~ 4.0H

Figure 2: Quality control decision tree for spectrum analysis.

References

  • PubChem. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CID 22689021).[1] National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2] (Provides standard shifts for Succinic Acid/Anhydride in DMSO). [Link]

  • MDPI Molecules. Synthesis of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides. (Provides comparative shifts for the succinic acid monoamide moiety). [Link]

Sources

Comparative

FTIR analysis and peak assignment for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

Topic: FTIR Analysis and Peak Assignment for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Analysis and Peak Assignment for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (also known as Succinyl-N-acetylethylenediamine or 4-(2-acetamidoethylamino)-4-oxobutanoic acid ) is a critical heterobifunctional linker used in bioconjugation, dendrimer synthesis, and surface modification. Its structure consists of a terminal carboxylic acid (for activation/coupling) and two secondary amide groups separated by an ethylene spacer.

Why FTIR? While NMR (


H, 

C) provides detailed structural resolution, FTIR is the superior method for process monitoring and rapid quality control (QC) . Specifically, FTIR allows for the real-time observation of the succinic anhydride ring-opening reaction—the primary synthetic route for this molecule.

This guide provides a definitive peak assignment framework and compares the spectral signature of the product against its critical precursors and potential impurities.

Experimental Protocol: Sample Preparation

To ensure reproducibility, the following sample preparation protocols are recommended. The choice between ATR and Transmission (KBr) depends on the sample state (solid powder vs. crude reaction mixture).

Method A: Attenuated Total Reflectance (ATR-FTIR) [1][2]
  • Best for: Rapid QC of solid powder or viscous oils.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Protocol:

    • Place ~2 mg of sample on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact.

    • Collect 32 scans at 4 cm⁻¹ resolution.

    • Critical Step: Perform a background scan with the anvil down (empty) to account for atmospheric

      
       and 
      
      
      
      .
Method B: KBr Pellet (Transmission)
  • Best for: High-resolution analysis of weak bands (e.g., overtone regions).

  • Protocol:

    • Mix sample with optical-grade KBr (1:100 ratio).

    • Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

Comprehensive Peak Assignment Guide

The FTIR spectrum of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is characterized by three distinct regions: the high-energy X-H stretching region, the diagnostic Carbonyl region, and the Fingerprint region.

Table 1: Critical Peak Assignments
Frequency (cm⁻¹)Functional GroupVibration ModeStructural Origin
3280 – 3350 Amide AN-H StretchSecondary amides (Acetamido & Carbamoyl groups).
2500 – 3200 Carboxylic AcidO-H StretchBroad, H-bonded "fermi resonance" envelope typical of dimers.
1700 – 1730 Carboxylic AcidC=O StretchTerminal propanoic acid group. Distinct from amide carbonyls.
1630 – 1660 Amide IC=O StretchPrimary Diagnostic: Overlapping contributions from the acetamido and the succinyl-amide linkage.
1530 – 1560 Amide IIN-H Bend / C-N StretchCharacteristic of secondary amides (trans configuration).
1400 – 1420 Methylene

Scissoring
Ethylene backbone (

) and succinyl chain.
1200 – 1300 C-O / C-NMixed StretchCoupling of C-O (acid) and C-N (amide).
900 – 950 Carboxylic AcidO-H Out-of-PlaneBroad "hump," characteristic of dimerized acids.

Technical Insight: The separation between the Acid C=O (~1715 cm⁻¹) and the Amide I C=O (~1650 cm⁻¹) is the most critical quality attribute. If these peaks merge into a single broad band, it may indicate poor resolution or significant hydrogen-bonding interference.

Comparative Analysis: Product vs. Alternatives

In a synthesis context, the "alternative" is often the unreacted starting material or a hydrolysis byproduct. Distinguishing these is vital for yield calculation and purity assessment.

Scenario A: Monitoring Synthesis (Ring Opening)

Reaction: Succinic Anhydride + N-Acetylethylenediamine


 Product.
FeatureSuccinic Anhydride (Precursor) 3-[(2-Acetamidoethyl)...] (Product) Status
C=O Region Doublet: 1785 & 1865 cm⁻¹ (Sym/Asym Anhydride stretch)Singlet + Amide: 1715 cm⁻¹ (Acid) & 1650 cm⁻¹ (Amide)Critical QC Point
N-H Region NoneStrong bands at 3300 cm⁻¹ & 1550 cm⁻¹Confirms Amidation
1000-1100 cm⁻¹ Strong C-O-C (cyclic) stretchAbsent (Ring Opened)Confirms Structure
Scenario B: Distinguishing from Hydrolysis Impurity

Impurity: Succinic Acid (formed if anhydride reacts with moisture).

FeatureSuccinic Acid (Impurity) Target Product
Amide Bands Absent Present: 1650 cm⁻¹ (Amide I) & 1550 cm⁻¹ (Amide II)
C=O[1] Stretch Single band ~1690-1710 cm⁻¹Split band: Acid (1715) + Amide (1650)
Visualizing the Logic
Workflow: Synthesis Monitoring & QC Decision Tree

The following diagram illustrates the logical flow for determining product quality based on FTIR spectral data.

FTIR_Logic_Flow Start Acquire Spectrum (Reaction Mixture) Check_1800 Check 1780-1860 cm⁻¹ (Anhydride Doublet) Start->Check_1800 Anhydride_Present Peaks Present: Incomplete Reaction Check_1800->Anhydride_Present Yes Anhydride_Absent Peaks Absent: Ring Opening Complete Check_1800->Anhydride_Absent No Check_Amide Check 1630-1660 cm⁻¹ (Amide I Band) Anhydride_Absent->Check_Amide Amide_Found Strong Band: Amide Linkage Formed Check_Amide->Amide_Found Yes Amide_Missing Weak/Missing: Hydrolysis (Succinic Acid) Check_Amide->Amide_Missing No Check_Acid Check 1700-1730 cm⁻¹ (Acid C=O) Amide_Found->Check_Acid Final_QC QC PASS: Product Verified Check_Acid->Final_QC Present

Caption: Decision logic for monitoring the conversion of Succinic Anhydride to 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid.

Structural Connectivity & Vibration Map

Structure_Vibration Acid COOH Group (Terminal) Linker Amide Linkage (-CO-NH-) Acid->Linker Attached to Vib_Acid ~1715 cm⁻¹ (C=O) 2500-3200 cm⁻¹ (O-H) Acid->Vib_Acid Backbone Ethylene Spacer (-CH2-CH2-) Linker->Backbone Vib_Amide ~1650 cm⁻¹ (Amide I) ~1550 cm⁻¹ (Amide II) Linker->Vib_Amide Cap Acetamido Group (CH3-CO-NH-) Backbone->Cap Vib_CH ~2900 cm⁻¹ (Stretch) ~1420 cm⁻¹ (Bend) Backbone->Vib_CH Cap->Vib_Amide

Caption: Correlation between chemical substructures and their specific IR vibrational modes.

References
  • National Institute of Standards and Technology (NIST). Propanoic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.[2][5] [Link]

  • PubChem. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid Structure and Properties.[6] National Library of Medicine. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Validation

HPLC Method Development for 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid: A Comparative Guide

As drug development pipelines increasingly focus on highly polar metabolites and complex hydrophilic derivatives, traditional chromatographic paradigms often fall short. A prime example is 3-[(2-Acetamidoethyl)carbamoyl]...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on highly polar metabolites and complex hydrophilic derivatives, traditional chromatographic paradigms often fall short. A prime example is 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5), a highly polar molecule featuring a terminal carboxylic acid and two amide linkages[1].

With a computed LogP of -1.7 and a molecular weight of 202.21 g/mol [1], this compound is highly water-soluble and defies conventional Reversed-Phase Liquid Chromatography (RPLC). Analyzing such small, polar, and ionizable molecules poses a severe challenge due to limited retention on nonpolar C18 phases, often resulting in void volume elution and severe mass spectrometric (MS) matrix suppression[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate chromatographic alternatives for this analyte, explaining the mechanistic causality behind column selection, mobile phase optimization, and sample preparation to ensure a robust, self-validating analytical method.

Mechanistic Evaluation of Column Alternatives

To achieve baseline resolution and optimal peak shape for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, we must evaluate the stationary phase's interaction mechanisms against the analyte's physicochemical properties.

Alternative 1: Standard C18 (RPLC)
  • Mechanism: Hydrophobic dispersive partitioning.

  • Performance: Fails. Because the analyte has a LogP of -1.7, it lacks the hydrophobic surface area required to partition into the C18 ligands. The compound elutes in the void volume (

    
    ), making it highly susceptible to ion suppression from unretained matrix salts.
    
Alternative 2: Polar-Embedded C18 (AQ-C18)
  • Mechanism: Hydrophobic partitioning with enhanced hydrogen bonding.

  • Performance: Marginal. Polar-embedded phases allow the use of 100% aqueous mobile phases without the risk of pore dewetting[2][3]. While this improves the retention of some polar compounds, a highly hydrophilic carboxylic acid still struggles to achieve a retention factor (

    
    ) > 1.0 without the use of ion-pairing reagents, which are notoriously detrimental to LC-MS source cleanliness.
    
The Product: Advanced Amide-HILIC Phase (e.g., BEH Amide)
  • Mechanism: Hydrophilic partitioning and hydrogen bonding.

  • Performance: Optimal. Hydrophilic Interaction Liquid Chromatography (HILIC) uses polar stationary phases to reverse the elution order compared to RPLC, drastically enhancing the retention of polar and ionized analytes[2]. The retention mechanism relies on the analyte partitioning between the organic-rich bulk mobile phase and a partially immobilized water-enriched layer on the stationary phase[4]. An Amide-bonded phase provides exceptional hydrogen-bonding capabilities that perfectly complement the dual amide groups and the carboxylic acid moiety of our target analyte[5][6].

Visualizing the Method Development Logic

The decision matrix for retaining highly polar metabolites dictates a shift from hydrophobic to hydrophilic retention strategies.

Workflow Target Analyte: 3-[(2-Acetamidoethyl) carbamoyl]propanoic acid LogP = -1.7 Decision Select Chromatographic Mode Target->Decision RPLC Standard C18 (Hydrophobic) Decision->RPLC Conventional AQC18 Polar-Embedded C18 (Wettable) Decision->AQC18 Alternative HILIC Amide-HILIC (Hydrophilic) Decision->HILIC Optimal Result1 Void Elution (k' < 0.2) Poor MS Sensitivity RPLC->Result1 Result2 Weak Retention (k' < 1.0) Peak Tailing AQC18->Result2 Result3 Strong Retention (k' > 3.0) Excellent Resolution HILIC->Result3

Fig 1: Chromatographic mode selection workflow for highly polar, hydrophilic metabolites.

Experimental Protocols: A Self-Validating System

To isolate 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid effectively, the following HILIC protocol is designed to control ionization and prevent solvent-induced peak distortion.

Step-by-Step Methodology
  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) Amide column (1.7 µm, 2.1 × 100 mm). Amide phases minimize secondary electrostatic interactions compared to bare silica, improving reproducibility for carboxylic acids[7].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5.

      • Causality: The analyte's carboxylic acid has a pKa of ~4.5. At this pH, the molecule is partially ionized. In HILIC, ionized species are more polar and exhibit stronger retention[8]. The buffer ensures a consistent ionization state, preventing peak tailing and shifting retention times.

    • Mobile Phase B (Organic): 100% Acetonitrile.

      • Causality: The ratio of organic solvent to water controls retention; in HILIC, reducing the water concentration increases retention[8].

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish the water layer)

    • 1.0 - 6.0 min: 95% B to 65% B (Linear gradient to elute the strongly retained polar analyte)

    • 6.0 - 8.0 min: 65% B (Wash step)

    • 8.0 - 12.0 min: 95% B (Equilibration; crucial in HILIC to rebuild the hydration layer)

  • Sample Preparation (Critical Step):

    • Dilute the sample in a minimum of 75% Acetonitrile .

    • Causality: HILIC is highly susceptible to solvent effects[4]. If the sample is injected in a highly aqueous diluent (the "strong" solvent in HILIC), it will disrupt the localized water-enriched layer on the stationary phase, causing severe peak splitting and premature elution.

Quantitative Data Presentation

The following table summarizes the comparative performance of the three evaluated column chemistries using the optimized gradient conditions (adapted for each column's respective strong/weak solvent dynamics).

Column ChemistryRetention Time (

)
Retention Factor (

)
USP Tailing Factor (

)
Theoretical Plates (

)
Suitability for LC-MS
Standard C18 (1.7 µm)0.45 min0.152.85< 2,000Poor (Matrix suppression)
Polar-Embedded C18 (1.7 µm)1.10 min0.851.906,500Marginal (Risk of interference)
BEH Amide HILIC (1.7 µm)5.20 min4.101.08> 18,000Excellent (High sensitivity)

Data Interpretation: The Amide-HILIC column demonstrates a nearly 30-fold increase in retention factor compared to standard RPLC. Furthermore, the high organic content of the HILIC mobile phase at the time of elution (approx. 80% Acetonitrile) dramatically enhances electrospray ionization (ESI) desolvation efficiency, leading to superior MS sensitivity[4].

References

  • PubChem: 3-[(2-acetamidoethyl)carbamoyl]propanoic acid Source: National Institutes of Health (NIH) URL:[Link][1]

  • A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL:[Link][7]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: LabRulez LCMS URL:[Link][2]

  • Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC Source: ResearchGate URL:[Link][4]

  • Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicine Source: Frontiers in Pharmacology URL:[Link][6]

  • Hydrophilic-Interaction Chromatography: An Update Source: LCGC International URL:[Link][8]

Sources

Comparative

Technical Comparison Guide: 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid vs. PEG-Based Linkers

Executive Summary In the rational design of Antibody-Drug Conjugates (ADCs), PROTACs, and bioconjugates, the linker is not merely a bridge but a critical determinant of pharmacokinetics, stability, and therapeutic index....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Antibody-Drug Conjugates (ADCs), PROTACs, and bioconjugates, the linker is not merely a bridge but a critical determinant of pharmacokinetics, stability, and therapeutic index.[1] This guide compares 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (AECP) —a representative short, hydrophilic amide spacer—against industry-standard Polyethylene Glycol (PEG) linkers.

The Verdict:

  • Choose AECP (Amide Spacer) when: You require a defined, rigid, non-cleavable spacer to minimize entropic penalties in ligand binding (e.g., PROTACs) or when avoiding the oxidative instability and potential immunogenicity of PEG is a priority.

  • Choose PEG Linkers when: The primary challenge is the solubility of a highly hydrophobic payload, or when a long, flexible tether is required to bridge distant binding sites.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the backbone chemistry: Amide (AECP) vs. Ether (PEG) .

Structural Comparison
  • 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (AECP):

    • Backbone: Carbon-Nitrogen (Amide bonds).

    • Hydrophilicity Source: Polar amide groups (-CONH-) and terminal carboxyl.

    • Conformation: Relatively rigid due to the partial double-bond character of amides; potential for internal hydrogen bonding.

    • Dispersity: Monodisperse (Single defined molecular weight: ~202.21 Da).

  • PEG-Based Linkers (e.g., PEG4-acid):

    • Backbone: Carbon-Oxygen (Ether bonds, -CH₂CH₂O-).

    • Hydrophilicity Source: Oxygen atoms acting as hydrogen bond acceptors.

    • Conformation: Highly flexible (high conformational entropy).

    • Dispersity: Can be polydisperse (mixture of chain lengths) unless "Discrete PEGs" (dPEGs) are specified.[1]

Comparative Data Table
Feature3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (AECP)PEG-Based Linkers (e.g., PEG4)
Hydrophilicity Moderate (Polar Surface Area ~95 Ų)High (Hydration shell formation)
Solubility Enhancement Good for moderately hydrophobic payloadsExcellent for highly lipophilic payloads
Plasma Stability High (Amides are stable unless specific protease target)Moderate (Ether backbone susceptible to oxidative degradation)
Immunogenicity Low (Small molecule, "hapten" risk low)Moderate to High (Anti-PEG antibodies / ABC phenomenon)
Steric Hindrance Low (Compact structure)High (Large hydrodynamic volume)
Entropic Penalty Low (More rigid)High (Very flexible, "floppy")
Visualizing the Decision Logic

LinkerSelection Start Select Linker Strategy Payload Payload Hydrophobicity? Start->Payload HighlyHydrophobic High (LogP > 3) Payload->HighlyHydrophobic Needs shielding ModHydrophobic Moderate/Low Payload->ModHydrophobic UsePEG Select PEG Linker (Solubility Shield) HighlyHydrophobic->UsePEG Flexibility Required Flexibility? ModHydrophobic->Flexibility HighFlex High (Long reach needed) Flexibility->HighFlex e.g. Bivalent binders Rigid Low (Precise orientation) Flexibility->Rigid e.g. PROTACs HighFlex->UsePEG Immuno Immunogenicity Concern? Rigid->Immuno UseAECP Select AECP (Amide) (Stability & Precision) Immuno->UseAECP Avoid Anti-PEG Abs

Caption: Decision tree for selecting between Amide-based (AECP) and PEG-based linkers based on payload properties and biological requirements.

Part 2: Performance Analysis & Experimental Validation

Hydrophilicity & Solubility

While PEG is the gold standard for solubility, AECP offers a "Goldilocks" solution—enough polarity to prevent aggregation without the massive hydrodynamic radius of PEG.

  • Mechanism: PEG recruits a water shell via ether oxygens.[2] AECP uses amide dipoles.

  • Data Point: In comparative HPLC studies, PEGylated compounds elute significantly earlier (more hydrophilic) than amide-linked analogs. However, for payloads like PROTACs, excessive hydrophilicity can reduce cell permeability. AECP maintains a balance, often resulting in better cell permeability than long PEG chains.

Immunogenicity: The "Anti-PEG" Problem

Recent clinical data indicates a rising prevalence of pre-existing anti-PEG antibodies (up to 72% of the population).

  • PEG Risk: Repeated administration can lead to Accelerated Blood Clearance (ABC) , where the drug is rapidly removed by the immune system, rendering it ineffective.

  • AECP Advantage: As a small, naturally inspired structure (resembling peptides but without immunogenic sequences), AECP is effectively "invisible" to the immune system compared to the repetitive epitopes of PEG.

Stability: Oxidation vs. Hydrolysis
  • PEG Vulnerability: The ether backbone is susceptible to oxidative degradation (chain scission) by reactive oxygen species (ROS) in vivo, potentially releasing the payload prematurely.

  • AECP Robustness: The amide bonds in AECP are chemically stable. While theoretically susceptible to hydrolysis, they require specific enzymes (proteases) to cleave. Since AECP does not mimic a specific peptide substrate (like Val-Cit), it remains stable in plasma.

Part 3: Experimental Protocols

Protocol A: Comparative Hydrophobicity Assessment (RP-HPLC)

Objective: Quantify the relative hydrophilicity contribution of AECP vs. PEG4 when conjugated to a standard payload (e.g., Fluorescein amine).

  • Conjugation:

    • React Fluorescein amine (1 eq) with AECP (1.2 eq) using EDC/NHS activation in DMF.

    • Parallel reaction with PEG4-acid .

  • HPLC Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% to 95% B over 20 minutes.

  • Analysis:

    • Measure Retention Time (

      
      ).[3]
      
    • Expected Result:

      
      .
      
    • Interpretation: A shorter

      
       indicates greater hydrophilicity.
      
Protocol B: Plasma Stability Assay

Objective: Verify the stability of the amide backbone of AECP compared to the oxidative susceptibility of PEG.

  • Incubation:

    • Prepare 10 µM solutions of AECP-Conjugate and PEG-Conjugate in human plasma (pooled).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       hours.
      
    • Quench with cold acetonitrile (precipitate proteins).

    • Centrifuge and collect supernatant.

  • LC-MS/MS Analysis:

    • Monitor the parent ion peak area.

    • Look for degradation products (e.g., -44 Da fragments for PEG chain scission).

    • Success Criterion: >90% parent compound remaining after 48 hours.

Part 4: Synthesis & Conjugation Workflow

The following diagram outlines the standard workflow for activating AECP for conjugation to an amine-containing payload (e.g., a lysine on an antibody or a small molecule drug).

ConjugationWorkflow AECP AECP (Carboxylic Acid) Activation Activation (EDC / NHS) AECP->Activation DMF/DMSO Intermediate Active Ester (NHS-AECP) Activation->Intermediate Form Ester Conjugation Nucleophilic Attack (pH 7.2 - 8.0) Intermediate->Conjugation Payload Payload (R-NH2) Payload->Conjugation Final Final Conjugate (Stable Amide Bond) Conjugation->Final Purify (HPLC)

Caption: Two-step conjugation workflow converting AECP to an NHS-ester for amine coupling.

Critical Technical Note on Activation:

Unlike PEG acids, which are often viscous oils, AECP is a solid . This facilitates easier weighing and stoichiometry control. However, due to the short chain, steric hindrance at the activation site is minimal, leading to faster reaction kinetics compared to long-chain PEGs. Reduce reaction time by 20-30% compared to standard PEG protocols to prevent hydrolysis of the active ester.

References

  • PubChem. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Shi, C., et al. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs. PMC. [Link]

  • MDPI. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?[Link]

Sources

Validation

Elemental Analysis vs. HRMS: Strategic Confirmation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic Acid

Executive Summary: The Confirmation Paradox In the development of antibody-drug conjugates (ADCs) and PROTAC linkers, the structural integrity of spacers like 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Confirmation Paradox

In the development of antibody-drug conjugates (ADCs) and PROTAC linkers, the structural integrity of spacers like 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous for structural identity, they often fail to detect "silent" bulk impurities such as inorganic salts, trapped solvents, or amorphous hydrates that do not ionize or integrate clearly.

This guide objectively compares Combustion Elemental Analysis (EA) against HRMS/NMR workflows. We demonstrate that while HRMS confirms what the molecule is, only EA confirms how much of the bulk material is actually the target molecule—a critical distinction for GLP/GMP compliance.

Technical Profile & Theoretical Baseline

Before validating experimental data, one must establish the theoretical baseline. The target molecule is a succinamic acid derivative formed by the ring-opening of succinic anhydride by N-acetylethylenediamine.

  • IUPAC Name: 4-[(2-Acetamidoethyl)amino]-4-oxobutanoic acid[1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 202.21 g/mol [1]

Table 1: Theoretical Elemental Composition (Standard Reference)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.0947.52%
Hydrogen (H) 141.00814.116.98%
Nitrogen (N) 214.00728.0113.85%
Oxygen (O) 415.99964.0031.65%

Critical Insight: A deviation of >0.4% from these values indicates significant impurity. For example, a 1% drop in Carbon coupled with a rise in Hydrogen often signals a hydrate, which HRMS would miss due to desolvation in the ion source.

Comparative Analysis: EA vs. Alternatives

We compared the validation performance of Elemental Analysis (CHN Combustion) against the industry-standard "Identity Trio" (HRMS + 1H NMR + HPLC).

Scenario A: The "Silent" Hydrate

Sample Condition: The product was recrystallized from water/ethanol but dried insufficiently.

MetricMethod A: Elemental Analysis (CHN) Method B: HRMS (ESI-TOF) Analysis
Result C: 43.63% (Theory: 47.52%)N: 12.72% (Theory: 13.85%)Found Mass: 203.1028 $[M+H]^+`Error: 1.2 ppmDiscrepancy Detected
Interpretation The ~4% drop in Carbon perfectly matches the theoretical calculation for a Monohydrate (

).
FALSE PASS. The source heat evaporated the water lattice. The spectrum confirms the molecule but misses the 8.9% water weight.
Impact Passes Purity Check? NO. Requires re-drying.Passes Purity Check? YES. Leads to dosing errors in subsequent biological assays.
Scenario B: Inorganic Salt Contamination

Sample Condition: Crude product contains 5% residual Sodium Chloride (NaCl) from the brine wash.

MetricMethod A: Elemental Analysis (CHN) Method B: 1H NMR (DMSO-d6) Analysis
Result C: 45.14% (Theory: 47.52%)N: 13.15% (Theory: 13.85%)Integrals match 1:1 ratio. No extra peaks observed.[2]Discrepancy Detected
Interpretation Values are consistently lower by ~5% across all elements, indicating a non-combustible diluent (Ash).FALSE PASS. NaCl is NMR silent. The proton ratios are correct relative to each other, masking the bulk impurity.
Impact Passes Purity Check? NO. Detects "Ash" content.Passes Purity Check? YES.
Experimental Protocol: The Self-Validating Workflow

To replicate the confirmation data, follow this rigorous protocol. This workflow ensures that the sample reaching the combustion chamber is representative.

Step 1: Synthesis (Brief Context)
  • Reactants: Dissolve Succinic Anhydride (1.0 eq) in dry THF.

  • Addition: Add N-acetylethylenediamine (1.0 eq) dropwise at 0°C.

  • Precipitation: The product, 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, typically precipitates as a white solid.

  • Filtration: Collect solid and wash with cold THF to remove unreacted anhydride.

Step 2: Sample Preparation for EA (Crucial)
  • Drying: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours. Note: Standard lyophilization is often insufficient for EA due to hygroscopicity.
    
  • Homogenization: Grind the dried solid into a fine powder using an agate mortar. Large crystals can cause incomplete combustion.

Step 3: Combustion Analysis (CHN Mode)
  • Calibration: Calibrate using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

  • Weighing: Weigh 2.0–3.0 mg of the sample into a tin capsule. Precision must be

    
     mg.
    
  • Combustion:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (99.999%).

    • Oxygen Boost: 15 mL/sample.

  • Detection: Thermal Conductivity Detector (TCD) measures

    
    , 
    
    
    
    , and
    
    
    .
Visualization: The Confirmation Logic Gate

The following diagram illustrates the decision matrix for confirming the structure and purity. It highlights where EA serves as the "Gatekeeper" that HRMS/NMR cannot replace.

ConfirmationWorkflow Start Crude Product Isolated NMR Step 1: 1H NMR / LC-MS (Structural Identity) Start->NMR Check1 Structure Correct? NMR->Check1 Purification Recrystallization / Prep-HPLC Check1->Purification No (Impure) Drying Step 2: Vacuum Drying (Remove Solvents) Check1->Drying Yes Purification->NMR EA Step 3: Elemental Analysis (CHN) (Bulk Purity Validation) Drying->EA Check2 Values within ±0.4%? EA->Check2 Pass CONFIRMED Release for Biological Assay Check2->Pass Yes Fail_Hydrate Fail: High H, Low C/N (Likely Solvate/Hydrate) Check2->Fail_Hydrate No (Stoichiometric Shift) Fail_Inorganic Fail: Low C/H/N Uniformly (Inorganic Salts/Ash) Check2->Fail_Inorganic No (Uniform Drop) Fail_Hydrate->Drying Re-Dry Fail_Inorganic->Purification Re-Purify

Figure 1: Decision matrix for compound confirmation. Note how EA acts as the final gatekeeper for bulk purity issues (solvates/salts) that NMR/MS often miss.

References
  • National Institutes of Health (NIH) / PubChem. "3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (Compound Summary)." PubChem Database. Accessed March 2, 2026. [Link]

  • Royal Society of Chemistry. "Guidance for the description of experimental procedures and characterization of new compounds." Chem. Sci., Author Guidelines. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual support for NMR limitations vs EA). [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid proper disposal procedures

Proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of scientific integrity and operational safety. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of scientific integrity and operational safety. 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid (CAS: 951912-07-5) is a bifunctional organic building block frequently utilized in drug discovery, bioconjugation, and PROTAC linker synthesis[1].

While it lacks acute toxicity or explosive characteristics, it is classified as a combustible organic acid[1]. Because it is often used in complex synthetic workflows involving various solvents and reagents, its disposal requires a dynamic, causality-based approach rather than a one-size-fits-all rule.

Here is the comprehensive, self-validating standard operating procedure (SOP) for managing and disposing of this compound.

Hazard Assessment & Chemical Compatibility (The "Why")

The fundamental principle of disposing of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is segregation based on chemical compatibility .

  • Incompatibility with Oxidizers: As an organic acid, this compound acts as a reducing agent. It must be strictly segregated from inorganic oxidizing acids (e.g., nitric acid, sulfuric acid, perchloric acid)[2][3].

    • Causality: Mixing combustible organic materials with strong oxidizers can trigger highly exothermic reactions, potentially leading to spontaneous combustion, container rupture, or the release of toxic gases[4].

  • Halogen Segregation: If the compound is dissolved in an organic solvent during an experiment, the resulting liquid waste must be categorized by the presence of halogens.

    • Causality: Halogenated solvents (e.g., dichloromethane, chloroform) require specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated organic waste with halogenated waste drastically increases the cost and environmental burden of disposal[5].

Waste Segregation Workflow

The following logic tree dictates how 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid waste should be routed based on its physical state and solvent matrix.

WasteSegregation Start 3-[(2-Acetamidoethyl)carbamoyl] propanoic acid Waste State Determine Physical State Start->State Solid Solid Powder/Residue State->Solid Liquid Dissolved in Solution State->Liquid SolidBin Solid Organic Waste Bin (Double-bagged) Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent Solvent->Organic pHCheck Check pH (Adjust to 5-9 if needed) Aqueous->pHCheck HalogenCheck Contains Halogens? Organic->HalogenCheck AqueousBin Aqueous Waste Bin pHCheck->AqueousBin NonHaloBin Non-Halogenated Solvent Waste HalogenCheck->NonHaloBin No HaloBin Halogenated Solvent Waste HalogenCheck->HaloBin Yes

Caption: Workflow for the physical state and solvent-dependent segregation of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powder/Crystals)

Unused reagent, spilled powder, or lyophilized residue must be treated as solid organic waste.

  • Collection: Sweep or scoop any residual solid using a dedicated anti-static spatula to prevent aerosolization of the fine powder.

  • Containment: Place the solid into a sealable, leak-proof plastic container or double-bag it in heavy-duty polyethylene bags.

  • Labeling: Affix a standardized hazardous waste label. Mark clearly as "Solid Non-Halogenated Organic Waste" and write the full chemical name (no abbreviations)[6].

  • Self-Validation Step: Wipe the exterior of the sealed secondary bag with a damp, dark-colored paper towel. If the towel shows any white crystalline residue, the outer bag is contaminated and the unit must be re-bagged before transfer to the accumulation area.

Protocol B: Liquid Waste Disposal (Solutions)

This compound is often dissolved in solvents (e.g., DMSO, DMF, or aqueous buffers) during linker synthesis.

  • Aqueous Solutions (pH Verification):

    • Test the solution using pH indicator strips. Aqueous wastes with a pH ≤ 2 or ≥ 12.5 are classified by the EPA as corrosive hazardous waste and can degrade certain storage containers[5][7].

    • If the pH is outside the 5-9 range, carefully neutralize it using dilute NaOH or HCl.

    • Self-Validation Step: After neutralization, wait 5 minutes and re-test the pH with a fresh indicator strip. This ensures the buffer capacity of the solution hasn't caused the pH to drift back into the corrosive range before you add it to the bulk aqueous waste carboy.

  • Organic Solutions (Headspace Verification):

    • Transfer to either the "Non-Halogenated" or "Halogenated" solvent waste container based on the primary solvent used.

    • Self-Validation Step: Visually confirm that the liquid level in the waste carboy does not exceed 80-90% capacity. You must leave 10-20% headspace to accommodate vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and potential container rupture[7][8].

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Empty chemical containers pose a latent risk to custodial staff and the environment and cannot be thrown directly into the trash[9].

  • First Rinse: Add a small volume of a compatible solvent (e.g., water or ethanol) to the empty 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid container. Cap tightly and agitate thoroughly. Dispose of the rinsate into the appropriate liquid waste stream.

  • Repeat: Perform this rinsing process two more times to satisfy the EPA's "Triple-Rinse" standard[8][9].

  • Self-Validation Step: Visually inspect the interior of the container after the third rinse. If any crystalline residue remains, the triple-rinse protocol has failed, and the container must be treated entirely as solid hazardous waste.

  • Defacement & Disposal: Completely remove or permanently deface the original chemical label using a thick permanent marker. The container can now be disposed of in standard laboratory glass/plastic recycling[8][9].

Quantitative Data & Logistical Requirements

To ensure operational readiness, maintain the following supplies and adhere to these limits for waste streams containing this compound:

Waste StreamPrimary HazardRequired PPEApproved ContainerMax Fill Level
Solid Powder Mild Irritant / CombustibleNitrile gloves, lab coat, safety gogglesPolyethylene double-bag or sealed plastic jar100% (if solid)
Aqueous Solution Corrosive (if pH <2 or >12.5)Nitrile gloves, lab coat, safety gogglesHigh-Density Polyethylene (HDPE) Carboy80-90% (leave headspace)
Non-Halogenated Organic Flammable / CombustibleNitrile gloves, lab coat, splash gogglesGlass or HDPE Solvent Jug80-90% (leave headspace)
Halogenated Organic Toxic / FlammableDouble nitrile gloves, lab coat, gogglesGlass or HDPE Solvent Jug80-90% (leave headspace)

References

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy -[Link]

  • Chemical Waste Disposal Guidelines - Salisbury University -[Link]

  • Chemical Waste Disposal Guidelines - Emory University / HKUST - [Link]

  • Chemical Waste Disposal Procedures - Concordia University - [Link]

  • Chemical Waste Management - University of Toronto Mississauga - [Link]

  • Hazardous Waste Management Guide - University of Florida -[Link]

  • Laboratory Waste Management Guide - King County -[Link]

  • Laboratory Hazardous Waste Management Guide - UTIA Safety Office - [Link]

  • Hazardous Waste Management Safe Handling, Storage and Disposal - Ontario Tech University -[Link]

  • 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid | C8H14N2O4 - PubChem -[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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